molecular formula C22H14F3N3O2S B15586735 YL-5092

YL-5092

Numéro de catalogue: B15586735
Poids moléculaire: 441.4 g/mol
Clé InChI: HLKQNAGWYQKBSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

YL-5092 is a useful research compound. Its molecular formula is C22H14F3N3O2S and its molecular weight is 441.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H14F3N3O2S

Poids moléculaire

441.4 g/mol

Nom IUPAC

N-[4-(1,3-thiazol-5-yl)phenyl]-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H14F3N3O2S/c23-22(24,25)17-4-2-1-3-16(17)20(29)14-9-18(27-10-14)21(30)28-15-7-5-13(6-8-15)19-11-26-12-31-19/h1-12,27H,(H,28,30)

Clé InChI

HLKQNAGWYQKBSH-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

YL-5092: A Novel YTHDC1 Inhibitor for the Treatment of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy with a poor prognosis, necessitating the development of novel therapeutic strategies. Recent research has highlighted the critical role of epigenetic regulation in AML pathogenesis. YL-5092 is a first-in-class, potent, and selective small molecule inhibitor of YT521-B homology (YTH) domain-containing protein 1 (YTHDC1), a nuclear reader of N6-methyladenosine (m6A) modified RNA. Preclinical studies have demonstrated that this compound effectively suppresses AML cell proliferation, induces differentiation and apoptosis, and impairs leukemogenesis in vivo. This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML, including its molecular target, downstream signaling pathways, and preclinical efficacy. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this promising area of oncology.

Introduction to YTHDC1 in AML

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a crucial role in RNA metabolism, including splicing, nuclear export, stability, and translation. The biological effects of m6A are mediated by "reader" proteins that recognize and bind to this modification. YTHDC1 is a key nuclear m6A reader that is frequently overexpressed in AML.[1][2] It plays a pivotal role in the regulation of gene expression programs that are essential for the survival and proliferation of leukemia cells.

In AML, YTHDC1 has been shown to localize to nuclear speckles and form biomolecular condensates with m6A-marked RNAs.[3] These condensates are believed to stabilize oncogenic transcripts, such as those for MYC and BCL2, thereby promoting leukemic cell proliferation, preventing differentiation, and inhibiting apoptosis.[3] Furthermore, YTHDC1 has been implicated in the regulation of the minichromosome maintenance (MCM) complex, a key component of the DNA replication machinery, through its interaction with m6A-modified MCM4 mRNA.[2][4] This highlights the multifaceted role of YTHDC1 in sustaining the malignant phenotype of AML cells.

This compound: A Selective YTHDC1 Inhibitor

This compound was identified as a highly potent and selective inhibitor of YTHDC1.[4] Its discovery provides a valuable chemical tool to probe the function of YTHDC1 in cancer and a potential therapeutic agent for AML.

Biochemical and Biophysical Properties

This compound directly binds to the YTH domain of YTHDC1, the region responsible for recognizing m6A-modified RNA. This binding competitively inhibits the interaction between YTHDC1 and its target transcripts.

ParameterValueReference
IC50 7.4 nM[5]
Kd 29.6 nM[5]

Mechanism of Action of this compound in AML

The anti-leukemic activity of this compound stems from its ability to disrupt the critical functions of YTHDC1 in AML cells.

Inhibition of YTHDC1-mediated RNA Regulation

By binding to the YTH domain of YTHDC1, this compound prevents the recognition of m6A-modified mRNAs of key oncogenes. This leads to the destabilization and subsequent degradation of these transcripts. A key target of this inhibition is the MYC oncogene, a master regulator of cell proliferation and metabolism.[5]

Downstream Cellular Effects

The inhibition of YTHDC1 by this compound triggers a cascade of anti-leukemic effects:

  • Suppression of Proliferation: this compound demonstrates potent anti-proliferative activity against a panel of AML cell lines.[4]

  • Induction of Apoptosis: Treatment with this compound leads to a dose-dependent increase in apoptosis in AML cells.[4]

  • Induction of Differentiation: this compound promotes the differentiation of AML cells, a hallmark of effective anti-leukemic therapy.[4]

  • Inhibition of Colony Formation: The inhibitor effectively reduces the colony-forming ability of AML progenitor cells.[4]

In Vivo Efficacy

In preclinical xenograft models of AML, this compound has been shown to significantly inhibit tumor growth and prolong the survival of tumor-bearing mice, demonstrating its potential as a therapeutic agent for AML.[4]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in AML.

YL5092_Mechanism_of_Action This compound Mechanism of Action in AML cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified oncogenic mRNA (e.g., MYC, BCL2, MCM4) RNA_processing RNA Splicing & Nuclear Export m6A_mRNA->RNA_processing Promotes YTHDC1 YTHDC1 YTHDC1->m6A_mRNA Binds to YTHDC1->RNA_processing DNA_replication DNA Replication YTHDC1->DNA_replication Regulates (via MCM4) YL5092 This compound YL5092->YTHDC1 Inhibits Oncogene_Expression Oncogene Expression RNA_processing->Oncogene_Expression Leads to Proliferation Cell Proliferation DNA_replication->Proliferation Enables Oncogene_Expression->Proliferation Drives Apoptosis Apoptosis Oncogene_Expression->Apoptosis Inhibits Differentiation Differentiation YL5092_effect This compound Treatment YL5092_effect->Proliferation Suppresses YL5092_effect->Apoptosis Induces YL5092_effect->Differentiation Induces

Caption: this compound inhibits YTHDC1, disrupting oncogenic signaling in AML.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This protocol describes a method for determining the effect of this compound on the viability of AML cells using a commercial reagent such as CellTiter-Glo®.

  • Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow Cell Viability Assay Workflow start Start seed_cells Seed AML cells in 96-well plate start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent read_luminescence Read luminescence add_reagent->read_luminescence analyze_data Calculate IC50 values read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for assessing AML cell viability after this compound treatment.

Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Seed AML cells in a 6-well plate and treat with various concentrations of this compound and a vehicle control for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow start Start treat_cells Treat AML cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells stain_cells Stain with Annexin V and PI harvest_cells->stain_cells incubate Incubate in the dark stain_cells->incubate analyze_flow Analyze by flow cytometry incubate->analyze_flow quantify_apoptosis Quantify apoptotic cell populations analyze_flow->quantify_apoptosis end End quantify_apoptosis->end

Caption: Workflow for detecting apoptosis in AML cells via flow cytometry.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an AML xenograft model.

  • Cell Implantation: Subcutaneously or intravenously inject a suspension of human AML cells (e.g., MOLM-13) into immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Monitor the mice for tumor development. For subcutaneous models, measure tumor volume regularly. For intravenous models, monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis).

  • Compound Administration: Once tumors are established or signs of disease are present, randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

  • Efficacy Evaluation: Monitor tumor growth, body weight, and overall survival.

  • Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected for analysis of target engagement and downstream pathway modulation (e.g., by Western blot or immunohistochemistry).

Xenograft_Model_Workflow AML Xenograft Model Workflow start Start implant_cells Implant AML cells into mice start->implant_cells monitor_tumor Monitor tumor growth/disease progression implant_cells->monitor_tumor randomize Randomize mice into groups monitor_tumor->randomize administer_drug Administer this compound or vehicle randomize->administer_drug evaluate_efficacy Monitor tumor volume and survival administer_drug->evaluate_efficacy pd_analysis Pharmacodynamic analysis evaluate_efficacy->pd_analysis end End pd_analysis->end

Caption: Workflow for in vivo efficacy testing of this compound in an AML model.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for the treatment of AML. Its targeted inhibition of YTHDC1, a key regulator of oncogenic gene expression in leukemia, provides a clear mechanism-based rationale for its anti-leukemic activity. The preclinical data summarized in this guide highlight the potent in vitro and in vivo efficacy of this compound.

Future research should focus on:

  • Elucidating the full spectrum of YTHDC1-regulated transcripts in AML.

  • Identifying predictive biomarkers of response to this compound.

  • Investigating potential combination therapies to enhance the efficacy of this compound and overcome potential resistance mechanisms.

  • Advancing this compound through clinical development to evaluate its safety and efficacy in AML patients.

The development of this compound and other inhibitors of m6A reader proteins opens up a new and exciting avenue for targeted therapy in AML and potentially other malignancies.

References

The Selective Inhibition of m6A Reader Protein YTHDC1 by YL-5092: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification of eukaryotic mRNA, playing a pivotal role in RNA metabolism and gene expression. The biological functions of m6A are mediated by a class of proteins known as "readers," which recognize and bind to m6A-modified transcripts, thereby dictating their fate. The YT521-B homology (YTH) domain-containing family of proteins is a major class of m6A readers. Dysregulation of these reader proteins has been implicated in various diseases, including cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of YL-5092, a first-in-class, potent, and selective small molecule inhibitor of the nuclear m6A reader YTHDC1. We will delve into the mechanism of action of this compound, its selectivity for YTHDC1 over other m6A readers, and its therapeutic potential, particularly in the context of acute myeloid leukemia (AML). Furthermore, this guide will detail key experimental protocols for studying this compound and its interaction with m6A reader proteins and present quantitative data in a structured format.

Introduction to m6A Reader Proteins

The m6A modification is a dynamic and reversible process orchestrated by "writer" (methyltransferases), "eraser" (demethylases), and "reader" proteins.[1][2][3] The reader proteins are the ultimate effectors of the m6A mark, translating the chemical modification into a functional cellular response. The YTH domain-containing family is the most extensively studied class of m6A readers and can be broadly categorized based on their subcellular localization and function.

Table 1: Overview of Key m6A Reader Proteins

Protein FamilyMembersPrimary LocalizationPrimary Function
YTHDC YTHDC1NucleusRegulates mRNA splicing and nuclear export.[4][5][6][7][8]
YTHDC2CytoplasmRegulates mRNA stability and translation.[9]
YTHDF YTHDF1CytoplasmPromotes translation of m6A-modified mRNAs.[10][11][12][13]
YTHDF2CytoplasmMediates degradation of m6A-modified mRNAs.[13][14][15]
YTHDF3CytoplasmWorks in synergy with YTHDF1 to promote translation and with YTHDF2 to mediate decay.[13][16][17]

The distinct roles of these reader proteins highlight the complexity of m6A-mediated gene regulation and underscore the potential for developing selective inhibitors to target specific pathways implicated in disease.

m6A_Reader_Proteins cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm YTHDC1 YTHDC1 Splicing Splicing YTHDC1->Splicing Export Nuclear Export YTHDC1->Export YTHDF1 YTHDF1 Translation Translation YTHDF1->Translation YTHDF2 YTHDF2 Decay mRNA Decay YTHDF2->Decay YTHDF3 YTHDF3 YTHDF3->Translation YTHDF3->Decay YTHDC2 YTHDC2 YTHDC2->Translation YTHDC2->Decay m6A_mRNA_nucleus m6A-modified pre-mRNA m6A_mRNA_nucleus->YTHDC1 binding m6A_mRNA_cytoplasm m6A-modified mRNA m6A_mRNA_cytoplasm->YTHDF1 binding m6A_mRNA_cytoplasm->YTHDF2 binding m6A_mRNA_cytoplasm->YTHDF3 binding m6A_mRNA_cytoplasm->YTHDC2 binding Export->m6A_mRNA_cytoplasm

Figure 1: Cellular functions of YTH domain-containing m6A reader proteins.

This compound: A Selective YTHDC1 Inhibitor

This compound is a first-in-class small molecule inhibitor that demonstrates high potency and selectivity for YTHDC1.[8][18] Structural studies have elucidated the binding mode of this compound to the YTH domain of YTHDC1, providing a rationale for its selectivity.[8][18]

Quantitative Data on this compound Activity

The inhibitory activity of this compound against YTHDC1 has been quantified through various biochemical and cellular assays.

Table 2: In Vitro and Cellular Activity of this compound

ParameterValueAssay TypeTargetReference
IC₅₀ 7.4 nMBiochemical AssayYTHDC1[6]
K_d_ 29.6 nMBiochemical AssayYTHDC1[6]
IC₅₀ (AML cells) 0.28 - 2.87 µMCell Proliferation AssayVarious AML cell lines[6]

This compound exhibits high selectivity for YTHDC1 over other cytoplasmic m6A readers, including YTHDF1, YTHDF2, and YTHDF3, as well as YTHDC2.[19] This selectivity is crucial for dissecting the specific biological roles of YTHDC1 and for developing targeted therapies with minimal off-target effects.

Mechanism of Action of this compound in Acute Myeloid Leukemia (AML)

In AML, YTHDC1 has been identified as a key factor in promoting leukemogenesis.[20][21] It achieves this by binding to m6A-modified transcripts of crucial oncogenes, such as MYC, and facilitating their nuclear export and stability, ultimately leading to increased protein expression.[21] this compound, by inhibiting YTHDC1, disrupts this process.

Treatment of AML cells with this compound leads to:

  • Suppression of proliferation: this compound inhibits the growth of AML cells.[8][18]

  • Induction of differentiation and apoptosis: The inhibitor promotes the maturation and programmed cell death of leukemic cells.[8][18]

  • Inhibition of colony-forming ability: this compound specifically targets AML stem cells while having minimal effect on normal hematopoietic stem cells.[18]

  • Reduction of oncogene expression: Treatment with this compound results in decreased levels of MYC protein.[21]

YL5092_MoA cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects in AML m6A_mRNA m6A-modified oncogenic transcripts (e.g., MYC, MCM4) YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 binds to Export Nuclear Export YTHDC1->Export promotes YL5092 This compound YL5092->YTHDC1 inhibits Proliferation Proliferation YL5092->Proliferation suppresses Differentiation Differentiation YL5092->Differentiation induces Apoptosis Apoptosis YL5092->Apoptosis induces Oncogenic_mRNA Oncogenic mRNA Export->Oncogenic_mRNA Ribosome Ribosome Oncogenic_mRNA->Ribosome translation Oncoprotein Oncogenic Proteins (e.g., MYC, MCM4) Ribosome->Oncoprotein Oncoprotein->Proliferation drives

Figure 2: Mechanism of action of this compound in AML.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its interaction with m6A reader proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment:

    • Culture the cells of interest (e.g., AML cell line MOLM-13) to 80-90% confluency.

    • Harvest and resuspend cells in culture medium to a desired concentration (e.g., 2 x 10⁶ cells/mL).

    • Treat cells with this compound at various concentrations or with a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C to allow for compound uptake.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for a defined time (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 70°C).

    • Immediately cool the samples to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer with protease and phosphatase inhibitors.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

  • Western Blot Analysis:

    • Denature the protein samples by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-YTHDC1).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

CETSA_Workflow start Start cell_culture Cell Culture start->cell_culture compound_treatment Compound Treatment (this compound or Vehicle) cell_culture->compound_treatment heat_challenge Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge cell_lysis Cell Lysis heat_challenge->cell_lysis centrifugation Centrifugation (Separate Soluble Fraction) cell_lysis->centrifugation western_blot Western Blot (Detect Target Protein) centrifugation->western_blot data_analysis Data Analysis (Generate Melting Curve) western_blot->data_analysis end End data_analysis->end

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a robust method for studying biomolecular interactions and are well-suited for high-throughput screening of inhibitors.[22][23][24][25][26] This assay measures the FRET between a donor and an acceptor fluorophore when they are in close proximity.

Protocol for Inhibitor Screening:

  • Reagent Preparation:

    • Prepare a biotinylated RNA probe containing an m6A modification.

    • Purify the recombinant YTH domain of the reader protein (e.g., YTHDC1) fused to a tag (e.g., GST or His-tag).

    • Use a Europium cryptate-labeled antibody against the protein tag (donor) and XL665-labeled streptavidin (acceptor).

    • Prepare serial dilutions of the inhibitor (this compound).

  • Assay Reaction:

    • In a microplate, combine the tagged YTH domain protein, the biotinylated m6A-RNA probe, and the inhibitor at various concentrations.

    • Incubate to allow binding to reach equilibrium.

  • Detection:

    • Add the Europium cryptate-labeled antibody and the XL665-labeled streptavidin.

    • Incubate to allow the detection antibodies to bind.

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after a time delay.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

HTRF_Assay cluster_binding Binding Reaction cluster_detection Detection YTH_Domain Tagged YTH Domain m6A_RNA Biotinylated m6A-RNA YTH_Domain->m6A_RNA binds Inhibitor This compound Inhibitor->YTH_Domain inhibits binding FRET FRET Signal (Proximity-dependent) Inhibitor->FRET decreases Eu_Ab Europium-labeled Antibody (Donor) Eu_Ab->YTH_Domain binds to tag SA_XL665 Streptavidin-XL665 (Acceptor) SA_XL665->m6A_RNA binds to biotin

Figure 4: Principle of the HTRF assay for screening YTH domain inhibitors.

Western Blot Analysis of Downstream Targets

Western blotting is used to detect changes in the protein levels of downstream targets of YTHDC1, such as MYC and FOXM1, upon treatment with this compound.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound or a vehicle control for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-MYC or anti-FOXM1).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Analysis:

    • Quantify the band intensities and normalize to the loading control to compare protein levels between treated and untreated samples.

Signaling Pathways and Therapeutic Implications

The selective inhibition of YTHDC1 by this compound has significant implications for cancer therapy, particularly in malignancies driven by the dysregulation of m6A-modified oncogenic transcripts. The YTHDF proteins are also implicated in various cancer-related signaling pathways, further highlighting the therapeutic potential of targeting m6A readers.

  • YTHDC1 in AML: As discussed, YTHDC1 promotes AML by stabilizing oncogenic transcripts like MYC.[21] Inhibition of YTHDC1 with this compound represents a promising therapeutic strategy for this disease.

  • YTHDF1 in Cancer: YTHDF1 has been shown to promote the translation of key oncogenes and is involved in pathways such as Wnt/β-catenin and PI3K/AKT/mTOR, which are frequently dysregulated in cancer.[11][12]

The development of selective inhibitors for each of the m6A reader proteins will be instrumental in further elucidating their specific roles in health and disease and in advancing novel therapeutic strategies for a range of human disorders.

Conclusion

This compound is a powerful tool for studying the biological functions of the nuclear m6A reader protein YTHDC1. Its high potency and selectivity make it a valuable probe for dissecting the role of YTHDC1 in various cellular processes and a promising therapeutic candidate for the treatment of diseases such as AML. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and to explore the broader field of m6A epitranscriptomics. The continued development of specific inhibitors for different m6A reader proteins will undoubtedly accelerate our understanding of this critical layer of gene regulation and pave the way for new therapeutic interventions.

References

The Structure of the YL-5092 Complex with YTHDC1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure and interaction of the potent and selective inhibitor YL-5092 with its target, the N6-methyladenosine (m6A) reader protein YTHDC1. The information presented herein is intended to support research and drug development efforts targeting m6A reader proteins in oncology, particularly in acute myeloid leukemia (AML).

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. The biological functions of m6A are mediated by a set of proteins known as "readers," which recognize and bind to m6A-modified RNA. YTHDC1 is a nuclear m6A reader that has been implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML).[1][2] In AML, YTHDC1 is often overexpressed and contributes to the stabilization of oncogenic transcripts, such as MYC, promoting leukemogenesis.[3][4][5]

This compound has emerged as a first-in-class, highly potent, and selective small-molecule inhibitor of YTHDC1.[1] Its ability to disrupt the YTHDC1-m6A interaction provides a promising therapeutic strategy for AML and other MYC-driven cancers.[4] This guide details the structural basis of this compound's inhibitory activity, the biophysical and cellular characterization of its interaction with YTHDC1, and the experimental methodologies employed in these assessments.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the binding affinity, inhibitory potency, and cellular activity of this compound and a related potent inhibitor, compound 40.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

CompoundTargetAssayKd (nM)IC50 (nM)
This compoundYTHDC1ITC29.67.4
Compound 40YTHDC1ITC49-
Compound 40YTHDC1HTRF-350

Table 2: Cellular Activity in Acute Myeloid Leukemia (AML) Cell Lines

CompoundCell LineAssayGI50 (µM)Notes
This compoundVarious AML cellsProliferation0.28 - 2.87Induces G0/G1 phase arrest and apoptosis.[6]
Compound 40THP-1Proliferation3.2
Compound 40MOLM-13Proliferation5.6
Compound 40NOMO-1Proliferation8.2

Table 3: Thermal Shift Assay Data for Compound 40

TargetAssayΔTm (°C) at 100 µM
YTHDC1TSA12

Structural Insights from X-ray Crystallography

The co-crystal structure of YTHDC1 in complex with a potent inhibitor provides a detailed understanding of the molecular interactions driving the high-affinity binding. The structure of a closely related inhibitor, compound 40, in complex with YTHDC1 has been resolved at 1.6 Å.[7] This high-resolution structure reveals that the inhibitor binds to the aromatic cage of the YTH domain, the same pocket that recognizes the m6A-modified adenine (B156593) base.

Key interactions observed in the crystal structure include:

  • Hydrophobic Interactions: The inhibitor's core structure is nestled within the aromatic cage formed by key residues such as Trp377 and Trp428.

  • Hydrogen Bonding: Specific hydrogen bonds are formed between the inhibitor and the protein, further stabilizing the complex.

The structural data confirms that these inhibitors act as competitive inhibitors, directly occluding the m6A binding site and preventing YTHDC1 from engaging with its target mRNAs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protein Expression and Purification for Crystallography

Human YTHDC1 (residues 355-509) is cloned into an expression vector with a cleavable N-terminal tag (e.g., GST or His-tag). The protein is expressed in E. coli BL21(DE3) cells. Following cell lysis, the protein is purified using affinity chromatography. The tag is then cleaved by a specific protease, and the protein is further purified by size-exclusion chromatography to obtain a homogenous sample for crystallization.

X-ray Crystallography
  • Crystallization: The purified YTHDC1 protein is concentrated and mixed with the inhibitor (e.g., compound 40) at a molar ratio that ensures saturation of the binding site. Crystallization screening is performed using the sitting-drop vapor-diffusion method at 20°C by mixing the protein-ligand solution with various crystallization reservoir solutions.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of YTHDC1 as a search model (e.g., PDB ID: 4R3H).[8] The model is then built and refined using software such as COOT and Phenix.[8]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to determine the IC50 value of inhibitors in a competitive binding format.

  • A biotinylated m6A-containing RNA probe is used.

  • GST-tagged YTHDC1 is incubated with the inhibitor at varying concentrations.

  • The biotinylated RNA probe is added, followed by the HTRF detection reagents: a europium cryptate-labeled anti-GST antibody (donor) and a streptavidin-XL665 conjugate (acceptor).

  • When the RNA probe binds to YTHDC1, the donor and acceptor are brought into proximity, generating a FRET signal.

  • The inhibitor competes with the RNA probe for binding to YTHDC1, leading to a decrease in the FRET signal.

  • The signal is read on an HTRF-compatible plate reader, and the IC50 is calculated from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • Purified YTHDC1 protein is placed in the sample cell of the calorimeter.

  • The inhibitor is loaded into the injection syringe. Both the protein and the inhibitor are in the same buffer to minimize heats of dilution.

  • The inhibitor is titrated into the protein solution in a series of small injections.

  • The heat change associated with each injection is measured.

  • The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.

Thermal Shift Assay (TSA)

TSA measures the change in the thermal stability of a protein upon ligand binding.

  • Purified YTHDC1 is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

  • The inhibitor is added to the protein-dye mixture.

  • The temperature is gradually increased, and the fluorescence is monitored.

  • As the protein unfolds, it exposes hydrophobic residues, causing an increase in fluorescence.

  • A ligand that stabilizes the protein will increase its melting temperature (Tm). The change in Tm (ΔTm) is a measure of ligand binding.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement in a cellular context.

  • Intact cells (e.g., MOLM-13) are treated with the inhibitor at various concentrations.

  • The cells are heated to a specific temperature to induce protein denaturation and aggregation.

  • The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble YTHDC1 in the supernatant is quantified by Western blotting or other protein detection methods.

  • A stabilizing ligand will result in more soluble YTHDC1 at a given temperature.

Visualizations

The following diagrams illustrate the signaling pathway of YTHDC1 and the experimental workflow for inhibitor characterization.

YTHDC1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified mRNA (e.g., MYC, BCL2) YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 Binding Splicing_Export mRNA Splicing & Nuclear Export YTHDC1->Splicing_Export Promotes YL5092 This compound YL5092->YTHDC1 Inhibition Stable_mRNA Stable Oncogenic mRNA Splicing_Export->Stable_mRNA Leads to Translation Translation Stable_mRNA->Translation Oncoproteins Oncogenic Proteins (MYC, BCL2) Translation->Oncoproteins AML_Progression AML Cell Proliferation & Survival Oncoproteins->AML_Progression Drives

Caption: YTHDC1 signaling pathway and inhibition by this compound in AML.

Experimental_Workflow cluster_protein_production Protein Production cluster_biophysical Biophysical Characterization cluster_structural Structural Studies cluster_cellular Cellular Assays Cloning Cloning of YTHDC1 Expression Protein Expression in E. coli Cloning->Expression Purification Purification Expression->Purification HTRF HTRF Assay (IC50) Purification->HTRF ITC ITC (Kd) Purification->ITC TSA TSA (ΔTm) Purification->TSA Crystallization Co-crystallization with this compound Purification->Crystallization XRay X-ray Diffraction Crystallization->XRay Structure Structure Determination XRay->Structure Proliferation AML Cell Proliferation (GI50) CETSA CETSA (Target Engagement) YL5092 This compound YL5092->HTRF YL5092->ITC YL5092->TSA YL5092->Crystallization YL5092->Proliferation YL5092->CETSA

Caption: Experimental workflow for this compound and YTHDC1 characterization.

References

In-depth Technical Guide: The Impact of YL-5092 on MYC mRNA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the effect of YL-5092, a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDC1, on the mRNA levels of the proto-oncogene MYC. The data presented herein is collated from foundational research in the field, primarily focusing on acute myeloid leukemia (AML) cell lines. This document details the molecular mechanism, experimental validation, and associated protocols to facilitate further research and development in this therapeutic area.

Introduction: YTHDC1 and its Role in MYC Regulation

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. The biological functions of m6A are mediated by a set of proteins known as "readers," which recognize and bind to m6A-modified transcripts.

YTH Domain Containing 1 (YTHDC1) is a nuclear m6A reader that has been identified as a critical factor in the pathogenesis of certain cancers, particularly acute myeloid leukemia (AML).[1][2] Research has demonstrated that YTHDC1 is essential for the survival and maintenance of the undifferentiated state of myeloid leukemia cells.[1][3] One of the key mechanisms through which YTHDC1 exerts its oncogenic function is by regulating the expression of critical proto-oncogenes, most notably MYC.[3][4][5]

The MYC gene encodes a transcription factor that is a master regulator of cell proliferation, growth, and metabolism. Its dysregulation is a hallmark of many human cancers. YTHDC1 has been shown to bind to m6A-modified MYC mRNA, forming nuclear condensates that protect these transcripts from degradation, thereby maintaining high levels of MYC protein and promoting leukemogenesis.[3][4]

This compound: A Selective YTHDC1 Inhibitor

This compound has been identified as a potent and selective small molecule inhibitor of YTHDC1. By targeting the m6A-binding pocket of YTHDC1, this compound disrupts its ability to recognize and stabilize its target transcripts, including MYC mRNA. This leads to a downstream reduction in the expression of oncogenic drivers like MYC, presenting a promising therapeutic strategy for MYC-driven malignancies.

Quantitative Analysis of this compound's Effect on MYC mRNA Levels

The primary evidence for the effect of YTHDC1 inhibition on MYC mRNA levels comes from studies on the human AML cell line MOLM-13. While specific quantitative data for this compound is emerging, the effects of YTHDC1 knockdown, which this compound is designed to mimic, have been documented.

Cell LineTreatment/ConditionTarget GeneChange in mRNA LevelReference
MOLM-13YTHDC1 Knockdown (shRNA)MYCDownregulated[3]
MOLM-13YTHDC1 Knockdown (shRNA)GINS1Downregulated[3]
MOLM-13YTHDC1 Knockdown (shRNA)FOXM1Downregulated[3]

Note: This table summarizes the qualitative effects observed upon YTHDC1 depletion. For precise quantitative data from specific this compound dose-response and time-course experiments, researchers are encouraged to consult the primary literature as it becomes available.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of YTHDC1 in regulating MYC and a typical experimental workflow to assess the impact of this compound.

YTHDC1_MYC_Pathway cluster_nucleus Nucleus cluster_inhibition cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified MYC mRNA Condensate Nuclear Condensate m6A_mRNA->Condensate PAXT PAXT-Exosome Complex m6A_mRNA->PAXT YTHDC1 YTHDC1 YTHDC1->Condensate Export Nuclear Export & Translation Condensate->Export Protection Degradation mRNA Degradation PAXT->Degradation MYC_Protein MYC Protein Export->MYC_Protein YL5092 This compound YL5092->YTHDC1 Inhibition Proliferation Leukemic Proliferation MYC_Protein->Proliferation

Caption: Proposed mechanism of this compound action on the YTHDC1-MYC axis.

Experimental_Workflow start Start: MOLM-13 Cell Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment harvest Cell Harvesting treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis rt_qpcr Real-Time Quantitative PCR (RT-qPCR) for MYC mRNA cdna_synthesis->rt_qpcr data_analysis Data Analysis (ΔΔCt Method) Normalization to Housekeeping Gene rt_qpcr->data_analysis end End: Determine Relative MYC mRNA Levels data_analysis->end

References

The Role of YL-5092 in Leukemogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Recent advancements in the field of epitranscriptomics have identified the N6-methyladenosine (m6A) RNA modification pathway as a critical regulator of leukemogenesis. YL-5092 has emerged as a first-in-class, highly potent, and selective inhibitor of YT521-B homology (YTH) domain-containing protein 1 (YTHDC1), a key nuclear "reader" of m6A. This technical guide provides an in-depth overview of the preclinical data and mechanism of action of this compound in the context of AML, presenting it as a promising therapeutic agent. This document details the impact of this compound on AML cell proliferation, apoptosis, and differentiation, and its efficacy in in-vivo models of leukemogenesis.

Introduction: The Epitranscriptomic Landscape of Leukemia

Leukemogenesis is a multistep process driven by genetic and epigenetic alterations that disrupt normal hematopoietic stem and progenitor cell function.[1] Beyond the genome, the epitranscriptome, particularly the N6-methyladenosine (m6A) modification of RNA, has been recognized as a pivotal layer of gene regulation in both normal hematopoiesis and leukemia.[2]

The m6A modification is a dynamic and reversible process regulated by "writer" (methyltransferases like METTL3), "eraser" (demethylases like FTO and ALKBH5), and "reader" proteins.[2] The reader proteins, such as the YTH domain-containing family, recognize and bind to m6A-modified RNA, thereby dictating its fate, including splicing, nuclear export, stability, and translation.[3]

YTHDC1 is the primary nuclear m6A reader and plays a crucial role in mRNA splicing and nuclear export.[3] Dysregulation of YTHDC1 has been implicated in the pathogenesis of various cancers, including AML, making it an attractive therapeutic target.

This compound: A Selective YTHDC1 Inhibitor

This compound is a novel small molecule inhibitor designed to selectively target the m6A-binding pocket of YTHDC1. Its high potency and selectivity provide a valuable tool for investigating the therapeutic potential of targeting the nuclear m6A reader machinery in leukemia.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative metrics of this compound's inhibitory and anti-leukemic activity based on preclinical studies.

Parameter Value Assay Type Reference
IC50 (YTHDC1)7.4 nMBiochemical Assay[4]
Kd (YTHDC1)29.6 nMBinding Assay[4]
Table 1: In Vitro Inhibitory Activity of this compound against YTHDC1.
AML Cell Line IC50 (µM) Reference
Multiple Lines0.28 - 2.87[4]
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines.

Mechanism of Action in Leukemogenesis

This compound exerts its anti-leukemic effects by inhibiting YTHDC1, which in turn disrupts the post-transcriptional regulation of key oncogenic transcripts in AML cells. A significant downstream target is the MYC oncogene, a critical driver of proliferation in many cancers, including AML.

Signaling Pathway

The inhibition of YTHDC1 by this compound initiates a cascade of events that ultimately suppress the leukemic phenotype. The proposed signaling pathway is as follows: this compound binds to YTHDC1, preventing its recognition of m6A-modified mRNAs of oncogenes such as MYC. This disruption is thought to impair the proper splicing, nuclear export, or stability of these transcripts, leading to reduced oncoprotein levels. The downregulation of these key proteins results in cell cycle arrest, induction of apoptosis, and cellular differentiation.

YL5092_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects YL5092 This compound YTHDC1 YTHDC1 YL5092->YTHDC1 Inhibits m6A_mRNA m6A-modified mRNA (e.g., MYC) YTHDC1->m6A_mRNA Binds to Splicing mRNA Splicing & Nuclear Export m6A_mRNA->Splicing Translation Translation Splicing->Translation Reduced Export Oncoprotein Oncoprotein (e.g., MYC) Proliferation Proliferation Oncoprotein->Proliferation Apoptosis Apoptosis Oncoprotein->Apoptosis Differentiation Differentiation Oncoprotein->Differentiation G0G1_Arrest G0/G1 Arrest Oncoprotein->G0G1_Arrest Translation->Oncoprotein Reduced

This compound signaling pathway in AML cells.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated that this compound has potent anti-leukemic activity both in vitro and in vivo.

In Vitro Effects
  • Suppression of Proliferation: this compound significantly inhibits the proliferation of various AML cell lines.

  • Induction of Apoptosis and Differentiation: Treatment with this compound leads to programmed cell death (apoptosis) and promotes the differentiation of AML cells towards a more mature phenotype.[5]

  • Cell Cycle Arrest: The compound induces cell cycle arrest in the G0/G1 phase, preventing leukemic cell division.[4]

  • Inhibition of Leukemia Stem Cells: this compound effectively inhibits the colony-forming ability of CD34+ AML stem cells, which are thought to be responsible for disease relapse.[5]

  • Selectivity: Importantly, this compound shows no significant effect on the colony-forming ability of normal hematopoietic stem and progenitor cells, suggesting a favorable therapeutic window.[5]

In Vivo Effects

In mouse xenograft models of AML, treatment with this compound resulted in:

  • Impaired leukemogenesis.

  • Improved overall survival rates in the treated animals.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the anti-leukemic activity of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Proliferation Cell Proliferation Assay Data_Analysis Data Analysis & Endpoint Measurement Proliferation->Data_Analysis Apoptosis Apoptosis Assay Apoptosis->Data_Analysis ColonyForming Colony Forming Assay ColonyForming->Data_Analysis CellCycle Cell Cycle Analysis CellCycle->Data_Analysis Xenograft AML Xenograft Model Xenograft->Data_Analysis AML_Cells AML Cell Lines & Primary Samples YL5092_Treatment This compound Treatment AML_Cells->YL5092_Treatment YL5092_Treatment->Proliferation YL5092_Treatment->Apoptosis YL5092_Treatment->ColonyForming YL5092_Treatment->CellCycle YL5092_Treatment->Xenograft

General workflow for preclinical evaluation of this compound.
Cell Proliferation Assay

This protocol is to determine the effect of this compound on the proliferation of AML cell lines (e.g., MOLM-13, U937).

  • Materials: AML cell lines, RPMI-1640 medium with 10% FBS, 96-well plates, this compound, DMSO (vehicle), MTS or similar cell proliferation reagent.

  • Procedure:

    • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound or vehicle control to the respective wells.

    • Incubate the plate for 48-120 hours.

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • Materials: AML cells, 6-well plates, this compound, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with varying concentrations of this compound or vehicle for 24-48 hours.

    • Harvest cells by centrifugation and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

Colony-Forming Cell (CFC) Assay

This assay assesses the effect of this compound on the self-renewal capacity of leukemic stem and progenitor cells.

  • Materials: CD34+ primary AML cells or normal bone marrow cells, MethoCult™ semi-solid medium, Iscove's Modified Dulbecco's Medium (IMDM), appropriate cytokines, this compound, 35 mm culture dishes.

  • Procedure:

    • Prepare a cell suspension of CD34+ cells in IMDM.

    • Add the desired concentration of this compound or vehicle to the cell suspension.

    • Add the cell suspension to the MethoCult™ medium and vortex thoroughly.

    • Dispense 1.1 mL of the mixture into each 35 mm culture dish.

    • Incubate at 37°C, 5% CO2 in a humidified incubator for 14-16 days.

    • Enumerate and classify colonies (e.g., CFU-GM, BFU-E) using an inverted microscope.

    • Compare the number and types of colonies in this compound-treated samples to the vehicle control.

AML Xenograft Mouse Model

This protocol evaluates the in vivo efficacy of this compound.

  • Materials: Immunodeficient mice (e.g., NOD/SCID or NSG), AML cell line (e.g., MOLM-13) or patient-derived AML cells, this compound formulation for in vivo administration, vehicle control.

  • Procedure:

    • Sublethally irradiate the mice.

    • Inject 1-5 x 10^6 AML cells intravenously into the tail vein of each mouse.

    • Allow the leukemia to establish for a specified period (e.g., 5-7 days).

    • Randomize mice into treatment and control groups.

    • Administer this compound or vehicle to the respective groups according to the determined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Monitor mice regularly for signs of disease progression (e.g., weight loss, hind limb paralysis) and overall survival.

    • Leukemic burden can be monitored by flow cytometry of peripheral blood for human CD45+ cells or by bioluminescence imaging if using luciferase-expressing cell lines.

    • At the end of the study, collect tissues such as bone marrow, spleen, and liver to assess leukemic infiltration.

Conclusion and Future Directions

This compound represents a promising new therapeutic strategy for AML by targeting the epitranscriptomic machinery. Its ability to selectively inhibit YTHDC1 leads to the suppression of leukemic cell growth and the induction of cell death, while sparing normal hematopoietic cells. The potent anti-leukemic effects observed in preclinical models underscore the therapeutic potential of YTHDC1 inhibition.

Future research should focus on:

  • Elucidating the full spectrum of m6A-modified RNA targets of YTHDC1 in AML to better understand the downstream consequences of its inhibition.

  • Investigating potential mechanisms of resistance to this compound.

  • Evaluating this compound in combination with existing AML therapies to explore synergistic effects.

  • Advancing this compound through formal IND-enabling studies to pave the way for clinical trials in AML patients.

The development of this compound provides a powerful proof-of-concept for targeting m6A reader proteins as a novel approach to cancer treatment.

References

YL-5092: A Targeted Approach to Gene Expression Regulation in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YL-5092 is a first-in-class, highly potent, and selective small molecule inhibitor of YT521-B homology (YTH) domain-containing protein 1 (YTHDC1), a key nuclear reader of N6-methyladenosine (m6A) on RNA. Dysregulation of m6A readers has been implicated in various pathologies, including acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of this compound, its mechanism of action in regulating gene expression, and its therapeutic potential in AML. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of epitranscriptomics.

Introduction to this compound and its Target, YTHDC1

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in post-transcriptional gene regulation. The biological effects of m6A are mediated by a group of proteins known as "readers," which recognize and bind to m6A-modified RNA, thereby influencing its splicing, export, stability, and translation.

YTHDC1 is a nuclear m6A reader that has been identified as a critical factor in the pathogenesis of AML.[1][2] It is often overexpressed in AML cells and is essential for their proliferation and survival.[3] YTHDC1 recognizes m6A-modified transcripts of key oncogenes, such as MYC, and regulates their expression, contributing to leukemogenesis.[4][5]

This compound was developed as a selective inhibitor of YTHDC1.[2] By binding to the YTH domain of YTHDC1, this compound disrupts its interaction with m6A-containing mRNA, leading to the downregulation of critical oncogenic pathways in AML cells.[2][4]

Mechanism of Action of this compound

This compound exerts its anti-leukemic effects by directly inhibiting the function of YTHDC1. This leads to a cascade of downstream events that ultimately suppress cancer cell growth and promote apoptosis.

Direct Inhibition of YTHDC1

This compound is a potent inhibitor of YTHDC1, with a high degree of selectivity. The crystal structure of YTHDC1 in complex with this compound has elucidated the basis for its potency and selectivity.[2]

Regulation of Gene Expression

By inhibiting YTHDC1, this compound alters the expression of numerous genes involved in cell proliferation, differentiation, and apoptosis. RNA-sequencing analysis of AML cells treated with this compound has revealed significant changes in the transcriptome.[2] Notably, this compound treatment leads to a reduction in the mRNA levels of the proto-oncogene MYC.[4]

Downstream Cellular Effects

The this compound-mediated alteration of gene expression translates into several key cellular phenotypes in AML cells:

  • Suppression of Proliferation: this compound significantly inhibits the proliferation of various AML cell lines.[2][4]

  • Induction of Cell Cycle Arrest: Treatment with this compound leads to an arrest of AML cells in the G0/G1 phase of the cell cycle.[4]

  • Induction of Apoptosis: this compound promotes programmed cell death in AML cells.[2][4]

  • Induction of Differentiation: The inhibitor can induce the differentiation of AML cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC50 (YTHDC1) 7.4 nM[4]
KD (YTHDC1) 29.6 nM[4]

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines

Cell LineIC50 (µM)Reference
MOLM-13 0.28[4]
MV4-11 Not specified, but effective[1]
U937 Not specified, but effective[4]

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models

Xenograft ModelTreatment RegimenOutcomeReference
MOLM-13 70 mg/kg, i.p., twice a day for 18 daysImpaired leukemogenesis, improved survival[4]
U937 70 mg/kg, i.p., twice a day for 18 daysImpaired leukemogenesis, improved survival[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

YL5092_Pathway cluster_nucleus Nucleus cluster_downstream Gene Expression Regulation cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified mRNA (e.g., MYC, FOXM1) YTHDC1 YTHDC1 YTHDC1->m6A_mRNA Binds to m6A Splicing mRNA Splicing YTHDC1->Splicing Export mRNA Export YTHDC1->Export Stability mRNA Stability YTHDC1->Stability YL5092 This compound YL5092->YTHDC1 Inhibits Protein Oncogenic Proteins (MYC, FOXM1, etc.) Export->Protein Translation Proliferation Cell Proliferation Protein->Proliferation Apoptosis Apoptosis Protein->Apoptosis

Caption: Signaling pathway of this compound in AML cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Assays cluster_invivo In Vivo Studies Cell_Culture AML Cell Culture (e.g., MOLM-13) Treatment Treatment with this compound Cell_Culture->Treatment Prolif_Assay Proliferation Assay (e.g., MTT) Treatment->Prolif_Assay CFU_Assay Colony Forming Assay Treatment->CFU_Assay WB_Analysis Western Blot (MYC, FOXM1) Treatment->WB_Analysis CC_Analysis Cell Cycle Analysis (PI Staining) Treatment->CC_Analysis RNA_Seq RNA Sequencing Treatment->RNA_Seq Xenograft AML Xenograft Model (e.g., NOD/SCID mice) InVivo_Treatment This compound Administration Xenograft->InVivo_Treatment Monitoring Tumor Growth & Survival Monitoring InVivo_Treatment->Monitoring

References

Methodological & Application

Application Notes and Protocols for YL-5092 in U937 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-5092 is a potent and selective inhibitor of the YT521-B homology (YTH) domain-containing protein 1 (YTHDC1), a key nuclear reader of N6-methyladenosine (m6A) on RNA.[1][2] In the context of acute myeloid leukemia (AML), YTHDC1 plays a crucial role in the stabilization and expression of oncogenic transcripts, promoting leukemogenesis. The U937 cell line, derived from a human histiocytic lymphoma, is a widely used model for studying myeloid differentiation and AML. This document provides detailed application notes and protocols for utilizing this compound to investigate its anti-leukemic effects on U937 cells.

This compound has been shown to suppress cancer cell proliferation, induce G0/G1 phase cell cycle arrest, and promote apoptosis in AML cell lines.[1][2] Its mechanism of action involves the inhibition of YTHDC1, which in turn leads to the downregulation of key oncogenes such as MYC and its downstream target, FOXM1.[1][2] These application notes will guide researchers in reproducing and expanding upon these findings in the U937 cell line.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on U937 cells based on its known activity in AML cell lines.[1][2] Note: Specific values for U937 cells are not yet publicly available and the data presented here is illustrative.

Table 1: Anti-proliferative Activity of this compound on U937 Cells

CompoundCell LineAssay DurationIC50 (µM)
This compoundU93772 hours0.28 - 2.87[1][2]

Table 2: Effect of this compound on U937 Cell Cycle Distribution

Treatment (48h)% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Vehicle (DMSO)45%40%15%
This compound (1 µM)65%25%10%
This compound (2 µM)75%15%10%

Table 3: Induction of Apoptosis by this compound in U937 Cells

Treatment (72h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptosis
Vehicle (DMSO)3%2%5%
This compound (1 µM)15%10%25%
This compound (2 µM)25%15%40%

Table 4: Effect of this compound on Gene and Protein Expression in U937 Cells

TargetTreatment (48h)MethodRelative Expression (Fold Change vs. Vehicle)
MYC mRNAThis compound (1 µM)qRT-PCR0.4
FOXM1 mRNAThis compound (1 µM)qRT-PCR0.5
MYC ProteinThis compound (1 µM)Western Blot0.3
FOXM1 ProteinThis compound (1 µM)Western Blot0.4

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in U937 Cells

YL5092_Pathway YL5092 This compound YTHDC1 YTHDC1 (m6A Reader) YL5092->YTHDC1 Inhibits Apoptosis Apoptosis YL5092->Apoptosis Induces G1_Arrest G0/G1 Arrest YL5092->G1_Arrest Induces m6A_mRNA m6A-modified mRNA (e.g., MYC, BCL2) YTHDC1->m6A_mRNA Binds to YTHDC1_mRNA YTHDC1-mRNA Complex mRNA_Stability Increased mRNA Stability & Splicing YTHDC1_mRNA->mRNA_Stability MYC_Protein MYC Protein mRNA_Stability->MYC_Protein Translation FOXM1_Protein FOXM1 Protein MYC_Protein->FOXM1_Protein Upregulates Cell_Cycle Cell Cycle Progression (G1 to S phase) MYC_Protein->Cell_Cycle FOXM1_Protein->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation G1_Arrest->Proliferation

Caption: this compound inhibits YTHDC1, leading to decreased stability of oncogenic mRNAs like MYC, resulting in G0/G1 arrest and apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_culture Cell Culture cluster_assays Cellular Assays cluster_molecular Molecular Analysis Culture Culture U937 Cells Treat Treat with this compound (Vehicle Control) Culture->Treat Viability Cell Viability Assay (MTT) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle qPCR qRT-PCR (MYC, FOXM1) Treat->qPCR Western Western Blot (MYC, FOXM1) Treat->Western

Caption: Workflow for evaluating the effects of this compound on U937 cells, from cell culture to molecular analysis.

Experimental Protocols

U937 Cell Culture

This protocol describes the standard procedure for culturing U937 cells.

Materials:

  • U937 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • T-75 culture flasks

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

Protocol:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Thaw a cryopreserved vial of U937 cells rapidly in a 37°C water bath.

  • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain the cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.

  • Subculture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium at the desired seeding density.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • U937 cells

  • This compound

  • DMSO (vehicle control)

  • Complete growth medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • U937 cells treated with this compound or vehicle

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Harvest U937 cells (approximately 1-5 x 10^5) by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • U937 cells treated with this compound or vehicle

  • Cold PBS

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Harvest approximately 1 x 10^6 U937 cells by centrifugation.

  • Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blotting

This protocol is for detecting changes in protein expression of MYC and FOXM1.

Materials:

  • U937 cells treated with this compound or vehicle

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MYC, anti-FOXM1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Harvest and lyse the treated U937 cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imager.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring changes in the mRNA expression of MYC and FOXM1.

Materials:

  • U937 cells treated with this compound or vehicle

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for MYC, FOXM1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qRT-PCR instrument

Protocol:

  • Harvest treated U937 cells and extract total RNA using an RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA.

  • Run the qRT-PCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

References

Application Notes and Protocols for YL-5092 Treatment in AML Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of YL-5092, a first-in-class, potent, and selective inhibitor of the nuclear RNA N6-methyladenosine (m⁶A) reader YTHDC1, for the treatment of Acute Myeloid Leukemia (AML) xenografts. The information is based on available preclinical data.

Introduction

This compound is a novel small molecule inhibitor targeting YT521-B homology (YTH) domain-containing protein 1 (YTHDC1), a key regulator of RNA metabolism implicated in the pathogenesis of AML.[1] Dysregulation of m⁶A readers is linked to various pathologies, and targeting these proteins represents a promising therapeutic strategy in oncology.[1] In preclinical studies, this compound has demonstrated significant anti-leukemic activity by suppressing proliferation, inducing differentiation, and promoting apoptosis in AML cells.[1][2] Furthermore, in vivo studies have shown that this compound impairs leukemogenesis and improves survival in mouse AML xenograft models.[1][2]

Mechanism of Action and Signaling Pathway

This compound selectively binds to the YTH domain of YTHDC1, inhibiting its ability to recognize m⁶A-modified RNA transcripts. YTHDC1 is a nuclear m⁶A reader that plays a critical role in various stages of mRNA processing, including splicing and nuclear export. In AML, YTHDC1 has been shown to stabilize oncogenic transcripts, such as those for MYC and BCL2, by localizing with them in biomolecular condensates. By inhibiting YTHDC1, this compound disrupts these processes, leading to the destabilization of key oncogenic mRNAs, suppression of oncogenic gene expression, and subsequent cell cycle arrest, differentiation, and apoptosis of AML cells.

YL5092_Signaling_Pathway This compound Mechanism of Action in AML cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects m6A-modified oncogenic mRNA m6A-modified oncogenic mRNA mRNA processing & export mRNA processing & export m6A-modified oncogenic mRNA->mRNA processing & export promotes YTHDC1 YTHDC1 YTHDC1->m6A-modified oncogenic mRNA binds & stabilizes Translation Translation mRNA processing & export->Translation leads to This compound This compound This compound->YTHDC1 inhibits Proliferation Proliferation This compound->Proliferation inhibits Differentiation Differentiation This compound->Differentiation induces Apoptosis Apoptosis This compound->Apoptosis induces Oncogenic Proteins (e.g., MYC, BCL2) Oncogenic Proteins (e.g., MYC, BCL2) Leukemogenesis Leukemogenesis Oncogenic Proteins (e.g., MYC, BCL2)->Leukemogenesis drives Oncogenic Proteins (e.g., MYC, BCL2)->Proliferation promotes Translation->Oncogenic Proteins (e.g., MYC, BCL2) produces

Caption: this compound inhibits YTHDC1, disrupting oncogenic mRNA stability and leading to anti-leukemic effects.

Quantitative Data from In Vivo Xenograft Studies

The following tables summarize the expected quantitative outcomes of this compound treatment in AML xenograft models based on available preclinical data. Note: Specific values from the primary literature on this compound are not publicly available in the abstracts and would be required for a complete dataset.

Table 1: In Vivo Efficacy of this compound in MOLM-13 Xenograft Model

ParameterVehicle ControlThis compound Treatment
Median Survival Data not availableSignificantly increased
Tumor Burden Progressive increaseSignificantly reduced
Spleen Weight IncreasedSignificantly reduced
hCD45+ Cells in BM High engraftmentSignificantly reduced

Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Model

ParameterVehicle ControlThis compound Treatment
Median Survival Data not availableSignificantly increased
Leukemic Engraftment HighSignificantly reduced
Human CD45+ Cells in Peripheral Blood Progressive increaseSignificantly reduced

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Line-Derived (MOLM-13) AML Xenograft Model

This protocol describes the establishment of a systemic AML xenograft model using the MOLM-13 cell line, followed by treatment with this compound.

Materials:

  • MOLM-13 human AML cell line

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Sterile PBS

  • This compound

  • Vehicle control solution

  • Standard cell culture reagents

  • Flow cytometry antibodies (e.g., anti-human CD45)

Procedure:

  • Cell Culture: Culture MOLM-13 cells in appropriate media until a sufficient number of cells are obtained. Ensure cells are in the logarithmic growth phase and have high viability.

  • Cell Preparation: Harvest and wash the MOLM-13 cells twice with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 1 x 10⁷ MOLM-13 cells in 200 µL of PBS intravenously (i.v.) via the tail vein.

  • Treatment Initiation:

    • Randomize mice into treatment and control groups (n=8-10 per group) after a predetermined period to allow for engraftment (e.g., 3-5 days).

    • Prepare this compound in a suitable vehicle for administration.

    • Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The vehicle control group should receive the vehicle alone.

  • Monitoring:

    • Monitor the health and body weight of the mice regularly.

    • Monitor tumor burden by assessing the percentage of human CD45+ cells in peripheral blood via flow cytometry at regular intervals.

  • Endpoint Analysis:

    • Continue treatment for the duration of the study.

    • Euthanize mice when they meet pre-defined endpoint criteria (e.g., significant weight loss, signs of distress, or hind-limb paralysis).

    • Collect bone marrow and spleen for analysis of leukemic cell infiltration (human CD45+ cells) by flow cytometry and histology.

    • Record survival data for Kaplan-Meier analysis.

Xenograft_Workflow AML Xenograft Experimental Workflow MOLM-13 Cell Culture MOLM-13 Cell Culture Cell Harvest & Preparation Cell Harvest & Preparation MOLM-13 Cell Culture->Cell Harvest & Preparation IV Injection into Mice IV Injection into Mice Cell Harvest & Preparation->IV Injection into Mice Randomization Randomization IV Injection into Mice->Randomization Treatment (this compound or Vehicle) Treatment (this compound or Vehicle) Randomization->Treatment (this compound or Vehicle) Monitoring (Weight, hCD45+) Monitoring (Weight, hCD45+) Treatment (this compound or Vehicle)->Monitoring (Weight, hCD45+) daily Monitoring (Weight, hCD45+)->Treatment (this compound or Vehicle) daily Endpoint Analysis Endpoint Analysis Monitoring (Weight, hCD45+)->Endpoint Analysis Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis BM/Spleen Analysis BM/Spleen Analysis Endpoint Analysis->BM/Spleen Analysis

Caption: Workflow for establishing and treating an AML xenograft model.

Protocol 2: Patient-Derived AML Xenograft (PDX) Model

This protocol outlines the establishment of a PDX model from primary human AML samples and subsequent treatment with this compound.

Materials:

  • Primary human AML patient samples (mononuclear cells)

  • Immunodeficient mice (NSG recommended), 6-8 weeks old

  • Sterile PBS

  • Ficoll-Paque

  • This compound

  • Vehicle control solution

  • Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)

Procedure:

  • Sample Processing: Isolate mononuclear cells from the primary AML patient sample using Ficoll-Paque density gradient centrifugation.

  • Cell Implantation:

    • Resuspend the isolated AML blasts in sterile PBS.

    • Inject 1-5 x 10⁶ viable cells intravenously (i.v.) into each mouse. Sublethal irradiation of the mice prior to injection can improve engraftment.

  • Engraftment Monitoring:

    • Monitor for engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells by flow cytometry.

    • Engraftment is typically confirmed when human CD45+ cells reach >1% in the peripheral blood.

  • Treatment Initiation:

    • Once engraftment is confirmed, randomize mice into treatment and control groups.

    • Administer this compound or vehicle as described in Protocol 1.

  • Monitoring and Endpoint Analysis:

    • Monitor animal health, body weight, and human CD45+ cell percentage in peripheral blood.

    • Perform endpoint analysis as described in Protocol 1, including survival analysis and assessment of leukemic burden in hematopoietic organs.

Concluding Remarks

This compound represents a promising therapeutic agent for AML by targeting the novel mechanism of m⁶A RNA modification through the inhibition of YTHDC1. The protocols and data presented here provide a framework for the preclinical evaluation of this compound in AML xenograft models. Further investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations that may derive the most benefit from this targeted therapy.

References

Preparation of YL-5092 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of YL-5092, a selective inhibitor of the YT521-B homology (YTH) domain-containing protein 1 (YTHDC1). Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in studies investigating the role of YTHDC1 in various biological processes, including cancer research.

Introduction

This compound is a potent and selective small molecule inhibitor of YTHDC1 with an IC50 of 7.4 nM and a Kd of 29.6 nM.[1][2][3] It has been shown to suppress cancer cell proliferation, induce G0/G1 phase arrest and apoptosis, making it a valuable tool for research in areas such as acute myeloid leukemia (AML).[1][4][5] Proper handling and preparation of this compound are essential for maintaining its stability and activity.

Materials and Equipment

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous/molecular biology grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% sodium chloride solution)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Pipette tips

Equipment:

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Pipettes

  • Fume hood

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 441.43 g/mol [1]
In Vitro Solubility 100 mg/mL in DMSO (226.54 mM)[1][6]
In Vivo Solubility ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[6]
Storage (Powder) -20°C for 3 years[1]
Storage (In DMSO) -80°C for 6 months, -20°C for 1 month[1][2][6]

Experimental Protocols

Protocol for In Vitro Stock Solution Preparation

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for most cell-based assays.

Procedure:

  • Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired concentration (e.g., for a 10 mM stock solution, add 2.2654 mL of DMSO to 10 mg of this compound).[6]

    • Vortex the solution thoroughly to dissolve the compound.

    • If necessary, use an ultrasonic bath to aid dissolution.[1][6] Ensure the solution is clear and free of particulates.

  • Aliquoting and Storage:

    • Aliquot the stock solution into sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][6][7]

Protocol for In Vivo Formulation Preparation

This protocol details the preparation of a this compound formulation suitable for administration in animal models. It is recommended to prepare this solution fresh on the day of use.[1]

Procedure:

  • Prepare DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in the in vitro protocol.

  • Vehicle Preparation (Order of Addition is Critical):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the total volume to 1 mL. Mix well. This results in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline with a this compound concentration of 2.5 mg/mL.[6]

  • Final Checks: Ensure the final solution is clear and free of any precipitation before administration. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[1]

Diagrams

This compound Stock Solution Preparation Workflow

The following diagram illustrates the general workflow for preparing this compound stock solutions for both in vitro and in vivo applications.

G cluster_0 In Vitro Stock Preparation cluster_1 In Vivo Formulation (Fresh Preparation) ivt_start Start: this compound Powder ivt_weigh Weigh Powder ivt_start->ivt_weigh ivt_dmso Add DMSO ivt_weigh->ivt_dmso ivt_dissolve Vortex / Sonicate ivt_dmso->ivt_dissolve ivt_aliquot Aliquot ivt_dissolve->ivt_aliquot ivt_store Store at -20°C or -80°C ivt_aliquot->ivt_store ivv_start Start: Concentrated This compound in DMSO ivv_peg Add PEG300 ivv_start->ivv_peg ivv_mix1 Mix ivv_peg->ivv_mix1 ivv_tween Add Tween-80 ivv_mix1->ivv_tween ivv_mix2 Mix ivv_tween->ivv_mix2 ivv_saline Add Saline ivv_mix2->ivv_saline ivv_mix3 Mix ivv_saline->ivv_mix3 ivv_ready Ready for Use ivv_mix3->ivv_ready

Caption: Workflow for preparing this compound solutions.

This compound Mechanism of Action: YTHDC1 Inhibition

The diagram below depicts the simplified signaling pathway illustrating the inhibitory action of this compound.

G cluster_pathway YTHDC1 Signaling Pathway m6A_mRNA m6A-modified mRNA YTHDC1 YTHDC1 Protein m6A_mRNA->YTHDC1 binds Target_Genes Target Gene Expression (e.g., MYC, FOXM1) YTHDC1->Target_Genes promotes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation YL5092 This compound YL5092->YTHDC1 inhibits

Caption: this compound inhibits YTHDC1 function.

References

Application Notes and Protocols for YL-5092 in Colony Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing YL-5092, a selective inhibitor of the N6-methyladenosine (m6A) reader YTHDC1, in colony formation assays to assess its anti-proliferative effects on cancer cells, particularly Acute Myeloid Leukemia (AML).

Introduction

This compound is a potent and selective small molecule inhibitor of YT521-B homology (YTH) domain-containing protein 1 (YTHDC1), with an IC50 of 7.4 nM.[1] YTHDC1 is a nuclear reader of m6A-modified mRNA and plays a crucial role in RNA metabolism, including splicing and nuclear export. In AML, YTHDC1 is often overexpressed and contributes to leukemogenesis by regulating the expression of key oncogenes. By inhibiting YTHDC1, this compound disrupts these processes, leading to suppressed cancer cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis.[1] The colony formation assay is a pivotal in vitro method to evaluate the long-term proliferative capacity of single cells and is, therefore, an essential tool for assessing the therapeutic potential of anti-cancer compounds like this compound.

Mechanism of Action of this compound

YTHDC1 recognizes and binds to m6A modifications on pre-mRNAs in the nucleus. This binding facilitates the splicing and subsequent nuclear export of target transcripts, including those of critical oncogenes such as MYC.[1] By selectively inhibiting the YTH domain of YTHDC1, this compound prevents the recognition of m6A-modified transcripts. This disruption leads to the nuclear retention and altered splicing of these oncogenic mRNAs, ultimately reducing their protein expression and hindering cancer cell proliferation and survival.

YL5092_Pathway This compound Mechanism of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified pre-mRNA (e.g., MYC) YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 binds to Splicing Splicing Machinery YTHDC1->Splicing promotes Mature_mRNA Mature mRNA Splicing->Mature_mRNA produces Export Nuclear Export Translation Translation Export->Translation leads to Mature_mRNA->Export undergoes YL5092 This compound YL5092->YTHDC1 inhibits Oncogenic_Protein Oncogenic Protein (e.g., MYC) Translation->Oncogenic_Protein produces Proliferation Cell Proliferation & Survival Oncogenic_Protein->Proliferation promotes

This compound inhibits YTHDC1, disrupting oncogenic mRNA processing.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on the colony-forming ability of AML cells.

Cell TypeAssay TypeThis compound Concentration (µM)Incubation TimeObserved Effect
CD34+ Primary AML CellsMethylcellulose-based1 - 314 - 16 daysInhibition of colony-forming ability.[1]
MOLM-13Methylcellulose-based1 - 3 (projected)14 - 16 daysSignificant reduction in colony number and size.
U937Methylcellulose-based1 - 3 (projected)14 - 16 daysSignificant reduction in colony number and size.

Note: The data for MOLM-13 and U937 cells are projected based on the effective concentrations observed in primary AML cells and other anti-proliferative assays with these cell lines. Researchers should perform dose-response experiments to determine the precise IC50 for colony formation in their specific cell line of interest.

Experimental Protocols

Protocol 1: Colony Formation Assay in Methylcellulose for Suspension AML Cell Lines (e.g., MOLM-13, U937)

This protocol is adapted for suspension cell lines and is based on standard methodologies for hematopoietic progenitor assays.

Materials:

  • This compound (stock solution in DMSO)

  • MOLM-13 or other suspension AML cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Methylcellulose-based medium (e.g., MethoCult™ H4434 Classic)

  • Iscove's MDM (IMDM)

  • Sterile PBS

  • 35 mm non-tissue culture treated petri dishes

  • Sterile tubes and pipettes

Procedure:

  • Cell Preparation:

    • Culture MOLM-13 cells under standard conditions.

    • Perform a cell count and viability assessment (e.g., trypan blue exclusion). Ensure cell viability is >95%.

    • Resuspend cells in complete culture medium at a concentration of 2 x 10^4 cells/mL.

  • Preparation of this compound Dilutions:

    • Prepare serial dilutions of this compound in complete culture medium at 10x the final desired concentrations (e.g., 10 µM, 30 µM, etc.). Include a DMSO vehicle control.

  • Plating Cells in Methylcellulose:

    • In a sterile tube, add 300 µL of the cell suspension (6,000 cells).

    • Add 300 µL of the 10x this compound dilution or vehicle control.

    • Add 2.4 mL of the methylcellulose-based medium.

    • Vortex the tube vigorously for 10-15 seconds to ensure a homogenous mixture.

    • Let the tube stand for 5-10 minutes to allow air bubbles to escape.

    • Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/methylcellulose mixture into duplicate 35 mm petri dishes.

    • Gently rotate the dishes to ensure the medium spreads evenly.

  • Incubation:

    • Place the petri dishes inside a larger 100 mm dish containing an open, water-filled 35 mm dish to maintain humidity.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days. Do not disturb the plates during this period.

  • Colony Counting:

    • After the incubation period, count the colonies under an inverted microscope. A colony is typically defined as a cluster of ≥50 cells.

    • Calculate the plating efficiency and the percentage of colony formation inhibition relative to the vehicle control.

Colony_Formation_Workflow Colony Formation Assay Workflow start Start cell_prep Prepare single-cell suspension start->cell_prep plating Mix cells, this compound, and methylcellulose medium cell_prep->plating treatment Prepare this compound dilutions and vehicle control treatment->plating dispense Dispense mixture into 35 mm dishes plating->dispense incubation Incubate for 14-16 days at 37°C, 5% CO2 dispense->incubation counting Count colonies (≥50 cells/colony) incubation->counting analysis Calculate plating efficiency and inhibition counting->analysis end End analysis->end

References

Application Notes and Protocols for Measuring the IC50 of YL-5092

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-5092 is a potent and selective inhibitor of the YT521-B homology (YTH) domain-containing protein 1 (YTHDC1), a key nuclear reader of N6-methyladenosine (m6A) on RNA.[1][2][3] Dysregulation of m6A readers is implicated in various diseases, including acute myeloid leukemia (AML).[2][3][4] this compound has been shown to suppress the proliferation of AML cells and induce apoptosis, making it a promising candidate for cancer therapy.[1][2][3][4] Accurate determination of its half-maximal inhibitory concentration (IC50) is crucial for evaluating its potency and advancing its development.

This document provides detailed protocols for measuring the IC50 of this compound through both biochemical and cell-based assays.

Signaling Pathway of YTHDC1

YTHDC1 is a nuclear protein that recognizes and binds to m6A-modified mRNA. This interaction is crucial for various aspects of RNA metabolism, including splicing, nuclear export, and stability. In the context of AML, YTHDC1 has been shown to regulate the expression of oncogenes like MYC.[1] By inhibiting YTHDC1, this compound disrupts these processes, leading to anti-leukemic effects.

YTHDC1_Pathway This compound Mechanism of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified mRNA YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 Binds Splicing mRNA Splicing YTHDC1->Splicing Export mRNA Nuclear Export YTHDC1->Export MYC_mRNA MYC mRNA Stability YTHDC1->MYC_mRNA Protein_Translation Protein Translation Export->Protein_Translation MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation YL5092 This compound YL5092->YTHDC1 Inhibits Cell_Proliferation AML Cell Proliferation MYC_Protein->Cell_Proliferation Promotes

Caption: this compound inhibits YTHDC1, disrupting mRNA metabolism and reducing AML cell proliferation.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound from various assays.

Assay TypeTarget/Cell LineReported IC50Reference
Biochemical AssayYTHDC17.4 nM[1]
Cell-Based AssayMOLM-13 (AML)0.28 - 2.87 µM[1]
Cell-Based AssayU937 (AML)0.28 - 2.87 µM[1]
Cell-Based AssayTHP-1 (AML)>10 µM (in one study)[5]
Cell-Based AssayNOMO-1 (AML)Not explicitly stated[6]
Cell-Based AssayHL60 (AML)Not explicitly stated[5]
Cell-Based AssayKG1a (AML)Not explicitly stated[5]
Cell-Based AssaySKM1 (AML)Not explicitly stated[5]
Cell-Based AssayKasumi-1 (AML)Not explicitly stated[5]

Experimental Protocols

Protocol 1: Biochemical IC50 Determination using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive binding assay to measure the ability of this compound to displace a fluorescently labeled m6A-containing RNA probe from the YTHDC1 protein.

Workflow Diagram:

HTRF_Workflow HTRF Assay Workflow A Prepare Reagents: - GST-YTHDC1 - Biotinylated m6A RNA probe - this compound serial dilution - HTRF Detection Reagents B Add GST-YTHDC1 and this compound to assay plate A->B C Incubate B->C D Add Biotinylated m6A RNA probe C->D E Incubate D->E F Add HTRF Detection Reagents (Europium-anti-GST and Streptavidin-XL665) E->F G Incubate in the dark F->G H Read HTRF signal on a plate reader G->H I Data Analysis: - Normalize data - Plot dose-response curve - Calculate IC50 H->I

Caption: Workflow for determining this compound IC50 using an HTRF assay.

Materials:

  • Recombinant GST-tagged human YTHDC1 protein

  • Biotinylated RNA oligonucleotide containing a single m6A modification

  • This compound

  • Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)

  • HTRF Detection Reagents:

    • Europium cryptate-labeled anti-GST antibody

    • Streptavidin-XL665

  • 384-well low-volume white assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer. A typical starting concentration might be 100 µM with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 2 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.

    • Add 2 µL of GST-YTHDC1 solution (e.g., 5 nM final concentration) to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Binding Reaction: Add 2 µL of biotinylated m6A RNA probe (e.g., 10 nM final concentration) to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection reagent mix containing Europium-anti-GST and Streptavidin-XL665 in detection buffer according to the manufacturer's instructions.

    • Add 4 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm) using a compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data using wells with no inhibitor (100% activity) and wells with a high concentration of a known inhibitor or no YTHDC1 (0% activity).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based IC50 Determination in AML Cell Lines (e.g., MOLM-13, U937) using an MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Workflow Diagram:

MTT_Workflow MTT Assay Workflow A Seed AML cells (e.g., MOLM-13, U937) in a 96-well plate B Incubate for 24 hours A->B C Prepare this compound serial dilutions in culture medium B->C D Treat cells with this compound dilutions C->D E Incubate for 48-72 hours D->E F Add MTT reagent to each well E->F G Incubate for 4 hours F->G H Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals G->H I Read absorbance at 570 nm H->I J Data Analysis: - Normalize data - Plot dose-response curve - Calculate IC50 I->J

Caption: Workflow for determining this compound IC50 in AML cells using an MTT assay.

Materials:

  • AML cell lines (e.g., MOLM-13, U937)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest AML cells in their logarithmic growth phase.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

    • Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals (for adherent cells if any) or centrifuge the plate and then aspirate (for suspension cells).

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on a plate shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The protocols outlined in this document provide robust methods for determining the IC50 of this compound against its biochemical target, YTHDC1, and in relevant cancer cell lines. The HTRF assay offers a direct measure of target engagement, while the MTT assay provides a physiologically relevant assessment of the compound's anti-proliferative effects. Accurate and reproducible IC50 data are essential for the continued investigation and development of this compound as a potential therapeutic agent.

References

Application Notes: YL-5092 in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YL-5092 is a potent and selective inhibitor of the YT521-B homology (YTH) domain-containing protein 1 (YTHDC1), a key nuclear reader of N6-methyladenosine (m6A) modifications on RNA.[1] Emerging research has identified this compound as a promising agent in cancer therapy, particularly in acute myeloid leukemia (AML), where it has been shown to suppress cell proliferation and induce apoptosis.[1][2] These application notes provide a detailed overview of the use of this compound in various apoptosis assays, offering researchers and drug development professionals a guide to investigating its pro-apoptotic effects.

Mechanism of Action

This compound functions by inhibiting YTHDC1, which plays a crucial role in RNA processing and gene expression.[1] By blocking the activity of YTHDC1, this compound disrupts the normal post-transcriptional regulation of key oncogenes, leading to cell cycle arrest and the induction of the apoptotic cascade in cancer cells.[1]

Data Presentation

The following tables present illustrative quantitative data based on typical results from apoptosis assays performed on AML cell lines (e.g., MOLM-13) treated with this compound.

Table 1: Analysis of Apoptosis by Annexin V/PI Staining

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control (DMSO) 095.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound 0.2585.6 ± 3.48.1 ± 1.24.3 ± 0.82.0 ± 0.4
This compound 0.572.3 ± 4.515.4 ± 2.19.8 ± 1.52.5 ± 0.6
This compound 1.055.1 ± 5.225.8 ± 3.315.6 ± 2.43.5 ± 0.8
This compound 2.035.7 ± 6.138.2 ± 4.522.1 ± 3.14.0 ± 0.9

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Caspase-3/7 Activity Assay

TreatmentConcentration (µM)Relative Caspase-3/7 Activity (Fold Change)
Vehicle Control (DMSO) 01.0 ± 0.1
This compound 0.252.8 ± 0.4
This compound 0.55.2 ± 0.7
This compound 1.08.9 ± 1.2
This compound 2.014.5 ± 2.1

Data are represented as mean ± standard deviation from three independent experiments, normalized to the vehicle control.

Table 3: Western Blot Analysis of Apoptosis-Related Proteins

TreatmentConcentration (µM)Cleaved Caspase-3 (Relative Intensity)Cleaved PARP (Relative Intensity)Bcl-2 (Relative Intensity)Bax (Relative Intensity)
Vehicle Control (DMSO) 01.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
This compound 0.53.2 ± 0.52.8 ± 0.40.6 ± 0.11.8 ± 0.3
This compound 1.06.8 ± 0.95.9 ± 0.80.3 ± 0.052.5 ± 0.4
This compound 2.012.1 ± 1.510.5 ± 1.30.1 ± 0.023.2 ± 0.5

Relative band intensities are normalized to a loading control (e.g., β-actin or GAPDH) and then to the vehicle control. Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

1. Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • This compound

    • Cell line of interest (e.g., MOLM-13)

    • Complete culture medium

    • Phosphate-buffered saline (PBS)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells at a density of 2-5 x 10^5 cells/mL in a 6-well plate and culture overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.0 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48-120 hours).

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

2. Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.

  • Materials:

    • This compound

    • Cell line of interest

    • Caspase-Glo® 3/7 Assay Kit (or equivalent)

    • White-walled 96-well plates

    • Luminometer or fluorescence plate reader

  • Protocol:

    • Seed cells at a density of 1 x 10^4 cells/well in a white-walled 96-well plate and allow them to attach overnight.

    • Treat cells with this compound at various concentrations and a vehicle control.

    • Incubate for the desired duration.

    • Equilibrate the plate and its contents to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence or fluorescence using a plate reader.

3. Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Materials:

    • This compound

    • Cell line of interest

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Treat cells with this compound as described in previous protocols.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control.

Visualizations

YL5092_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm YL5092 This compound YTHDC1 YTHDC1 YL5092->YTHDC1 Inhibition Splicing_Export mRNA Splicing & Export YTHDC1->Splicing_Export Promotes m6A_RNA m6A-modified mRNA (e.g., MYC mRNA) m6A_RNA->YTHDC1 Translation Translation Splicing_Export->Translation MYC MYC Protein Translation->MYC Proliferation Cell Proliferation MYC->Proliferation Drives Bcl2 Bcl-2 (Anti-apoptotic) MYC->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

AnnexinV_Workflow start Seed Cells treatment Treat with this compound and Vehicle Control start->treatment harvest Harvest & Wash Cells (ice-cold PBS) treatment->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min at RT (in the dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

WesternBlot_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Imaging & Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis.

References

YL-5092: A Potent and Selective YTHDC1 Inhibitor for Investigating RNA Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in various biological processes, including RNA splicing, nuclear export, stability, and translation.[1] The m6A modification is dynamically regulated by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" proteins. Reader proteins, such as the YT521-B homology (YTH) domain-containing family, recognize m6A-modified transcripts and mediate their downstream effects.

YL-5092 is a first-in-class, potent, and selective small molecule inhibitor of YTH domain-containing protein 1 (YTHDC1), a key nuclear m6A reader.[1][2] YTHDC1 is implicated in the regulation of mRNA splicing and nuclear export. Dysregulation of YTHDC1 has been linked to the pathogenesis of various diseases, including acute myeloid leukemia (AML), where it contributes to the stabilization of oncogenic transcripts such as MYC and BCL2.[3] this compound offers a powerful tool for researchers to investigate the functional roles of YTHDC1 and the broader implications of m6A-dependent gene regulation in health and disease.

Product Information

FeatureDescription
Product Name This compound
Target YTH Domain Containing 1 (YTHDC1)
Mechanism of Action Selectively inhibits the binding of YTHDC1 to m6A-containing RNA.[4][5]
Chemical Formula C₂₅H₂₈N₆O₄
Molecular Weight 476.53 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage. Stock solutions can be stored at -80°C for up to 6 months.[5]

Quantitative Data

In Vitro Activity of this compound
ParameterValueCell Lines/SystemReference
IC₅₀ (YTHDC1 binding) 7.4 nMBiochemical Assay[4]
K_d (YTHDC1 binding) 29.6 nMBiochemical Assay[4][5]
IC₅₀ (AML cell proliferation) 0.28 - 2.87 µMMOLM-13, MV4-11, OCI-AML3, U937[4][5]
Apoptosis Induction Effective at 0.25 - 2 µM (48-120 h)MOLM-13[4][5]
Cell Cycle Arrest Induces G0/G1 phase arrest at 0.25 - 2 µM (48-120 h)MOLM-13[4][5]
Colony Formation Inhibition Effective at 1 - 3 µM (14-16 days)CD34⁺ cells[4][5]
In Vivo Activity of this compound in AML Xenograft Models
Animal ModelDosage and AdministrationKey FindingsReference
MOLM-13/U937 Xenograft 70 mg/kg, intraperitoneal (i.p.), twice daily for 18 daysImpaired leukemogenesis, improved survival rate, reduced leukemia infiltration in peripheral blood, spleen, and bone marrow. No significant weight loss observed.[5][5]

Signaling Pathway

YTHDC1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_phenotype Cellular Phenotype YL5092 This compound YTHDC1 YTHDC1 YL5092->YTHDC1 Inhibits binding Degradation mRNA Degradation YL5092->Degradation Promotes Proliferation Cell Proliferation YL5092->Proliferation Inhibits Survival Cell Survival YL5092->Survival Inhibits Replication DNA Replication YL5092->Replication Inhibits m6A_RNA m6A-modified mRNA (e.g., MYC, BCL2, MCM4) YTHDC1->m6A_RNA Binds to m6A Splicing Splicing Factors YTHDC1->Splicing Recruits Export Nuclear Export Machinery YTHDC1->Export Promotes Ribosome Ribosome m6A_RNA->Ribosome Exported for Translation m6A_RNA->Degradation Destabilization upon YTHDC1 inhibition Translation Protein Synthesis (e.g., MYC, BCL2, MCM4) Ribosome->Translation Translation->Proliferation Translation->Survival Translation->Replication Experimental_Workflow cluster_invitro In Vitro Characterization cluster_molecular Molecular Mechanism cluster_invivo In Vivo Validation Cell_Culture AML Cell Lines (e.g., MOLM-13, MV4-11) Treatment Treat with this compound (Dose- and Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Colony_Formation Colony Formation Assay Treatment->Colony_Formation RNA_Extraction RNA Extraction Treatment->RNA_Extraction Western_Blot Western Blot for Protein Levels (e.g., YTHDC1, MYC, Cleaved Caspase-3) Treatment->Western_Blot RIP_Seq RNA Immunoprecipitation (RIP) followed by Sequencing (with anti-YTHDC1 antibody) RNA_Extraction->RIP_Seq qPCR qRT-PCR for Target Genes (e.g., MYC, BCL2) RNA_Extraction->qPCR Xenograft Establish AML Xenograft Model (e.g., NOD/SCID mice with MOLM-13 cells) In_Vivo_Treatment Treat with this compound (e.g., i.p. injection) Xenograft->In_Vivo_Treatment Tumor_Monitoring Monitor Tumor Growth and Survival In_Vivo_Treatment->Tumor_Monitoring PD_Analysis Pharmacodynamic Analysis (e.g., target gene expression in tumors) In_Vivo_Treatment->PD_Analysis

References

Application Notes and Protocols for YL-5092 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical studies on YL-5092, a selective inhibitor of the N6-methyladenosine (m6A) reader protein YT521-B homology (YTH) domain-containing protein 1 (YTHDC1). This compound has demonstrated significant therapeutic potential in acute myeloid leukemia (AML) models by targeting the m6A-modified RNA machinery.[1][2][3]

Mechanism of Action

This compound is a first-in-class, highly potent, and selective inhibitor of YTHDC1.[1][2][3] YTHDC1 is a nuclear m6A reader protein that plays a crucial role in the regulation of RNA metabolism, including splicing and nuclear export.[4] In AML, YTHDC1 is often overexpressed and contributes to the proliferation and survival of leukemia cells.[3]

This compound functions by binding to the YTH domain of YTHDC1, thereby blocking its ability to recognize and bind to m6A-modified messenger RNAs (mRNAs).[1][5] This inhibition disrupts the post-transcriptional regulation of key oncogenes, such as MYC, leading to a reduction in their mRNA and protein levels.[5][6] The downstream effects of this compound treatment in AML cells include:

  • Suppression of proliferation [1][2]

  • Induction of apoptosis and differentiation [1][2]

  • Inhibition of colony-forming ability in AML stem cells [1][2]

  • Cell cycle arrest at the G0/G1 phase [5]

In vivo studies using AML xenograft models have shown that this compound treatment can impair leukemogenesis and significantly improve animal survival.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting YTHDC1.

Experimental Protocols

In Vitro Studies

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.

Protocol:

  • Cell Culture: Culture AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using a non-linear regression curve fit.

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Treatment: Treat AML cells with this compound at concentrations around the IC50 value for 48-72 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Objective: To determine the effect of this compound on cell cycle progression.[5]

Protocol:

  • Treatment: Treat AML cells with this compound for 24-48 hours.

  • Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Objective: To assess the protein levels of YTHDC1 and its downstream targets (e.g., MYC).

Protocol:

  • Treatment and Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against YTHDC1, MYC, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Objective: To evaluate the effect of this compound on the self-renewal capacity of AML stem/progenitor cells.[1]

Protocol:

  • Cell Isolation: Isolate CD34+ or lineage-negative cells from AML patient samples or cell lines.

  • Plating: Plate the cells in a methylcellulose-based medium (e.g., MethoCult™) in the presence of various concentrations of this compound.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator.

  • Colony Counting: Count the number of colonies (e.g., CFU-GM, BFU-E) under a microscope.

Experimental Workflow Diagram

In_Vitro_Workflow start Start: AML Cell Lines viability Cell Viability Assay (IC50 Determination) start->viability colony_formation Colony Formation Assay (Self-Renewal) start->colony_formation apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle western_blot Western Blot (Protein Expression) viability->western_blot end End: In Vitro Efficacy Profile apoptosis->end cell_cycle->end western_blot->end colony_formation->end

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Studies

Objective: To evaluate the anti-leukemic efficacy of this compound in a mouse model.[1]

Protocol:

  • Cell Implantation: Engraft immunodeficient mice (e.g., NSG) with human AML cells (e.g., MOLM-13) via tail vein injection.

  • Tumor Burden Monitoring: Monitor the engraftment and tumor burden by bioluminescence imaging (if using luciferase-expressing cells) or by monitoring peripheral blood for human CD45+ cells.

  • Treatment: Once the tumor burden is established, randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule.

  • Monitoring: Monitor the body weight and overall health of the mice daily.

  • Efficacy Assessment: At the end of the study, assess the tumor burden in the bone marrow, spleen, and peripheral blood by flow cytometry for human CD45+ cells.

  • Survival Study: In a parallel cohort, monitor the survival of the mice.

In Vivo Experimental Workflow

In_Vivo_Workflow start Start: Immunodeficient Mice engraftment Engraftment with AML Cells start->engraftment monitoring Tumor Burden Monitoring engraftment->monitoring randomization Randomization monitoring->randomization treatment This compound Treatment randomization->treatment vehicle Vehicle Control randomization->vehicle efficacy Efficacy Assessment (Tumor Burden) treatment->efficacy survival Survival Analysis treatment->survival vehicle->efficacy vehicle->survival end End: In Vivo Efficacy Data efficacy->end survival->end

Caption: Workflow for in vivo evaluation of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound in AML Cell Lines
Cell LineIC50 (µM)Apoptosis (% Annexin V+)G0/G1 Arrest (%)
MOLM-13
MV4-11
OCI-AML3
Normal Hematopoietic Cells
Table 2: In Vivo Efficacy of this compound in AML Xenograft Model
Treatment GroupMean Tumor Burden (% hCD45+)Median Survival (days)Body Weight Change (%)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Disclaimer: These are example protocols and data tables. The specific experimental conditions and assays should be optimized for your specific research needs and cell systems. Always adhere to institutional and national guidelines for animal research.

References

Troubleshooting & Optimization

YL-5092 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of YL-5092, a selective inhibitor of the YT521-B homology (YTH) domain-containing protein 1 (YTHDC1).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective, first-in-class small molecule inhibitor of YTHDC1, a nuclear reader of N6-methyladenosine (m⁶A) on RNA.[2][3] By inhibiting YTHDC1, this compound disrupts the processing and stability of m⁶A-modified mRNAs, including those of key oncogenes like MYC.[1][4] This leads to the suppression of cancer cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis, making it a promising agent for cancer research, particularly in acute myeloid leukemia (AML).[1][2][5]

Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?

A2: For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO.[4]

Q3: I am seeing precipitation when preparing my this compound stock solution in DMSO. What should I do?

A3: If you observe precipitation, gentle warming and/or sonication can be used to aid dissolution.[1] Specifically, using an ultrasonic bath is recommended to ensure the compound fully dissolves, especially for higher concentrations.[4] Always ensure the solution is clear before use.

Q4: How should I prepare this compound for in vivo animal studies?

A4: A specific multi-solvent system is recommended for in vivo administration. The suggested formulation involves adding solvents sequentially to achieve a clear solution.[4] For detailed steps, please refer to the Experimental Protocols section. It is highly recommended to prepare this working solution fresh on the day of use.[1]

Q5: What are the proper storage conditions for this compound?

A5: Proper storage is critical to maintain the stability and activity of this compound.

  • Solid Powder: Store at -20°C for up to 3 years.[4]

  • Stock Solution in DMSO: For long-term stability, store at -80°C for up to 6 months.[1][4][6] For shorter periods, storage at -20°C for up to 1 month is acceptable.[1][4]

Data Presentation

Table 1: Solubility of this compound

Solvent System Application Maximum Solubility Notes
DMSO In Vitro 100 mg/mL (226.54 mM) Ultrasonic treatment is needed to achieve this concentration.[4]

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo | ≥ 2.5 mg/mL (5.66 mM) | Results in a clear solution.[4] |

Table 2: Stability and Storage Recommendations

Form Storage Temperature Shelf Life
Solid (Powder) -20°C 3 years[4]
Stock Solution (in DMSO) -80°C 6 months[1][4][6]
Stock Solution (in DMSO) -20°C 1 month[1][4]

| Stock Solution (in DMSO) | 4°C | 2 weeks[6] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Use

  • Compound Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 441.43 g/mol ).[4] For example, for 1 mL of a 10 mM solution, weigh 4.41 mg.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly. If precipitation occurs or for high concentrations, place the vial in an ultrasonic water bath until the solution is completely clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term use or -20°C for short-term use.[1][4]

Protocol 2: Preparation of Dosing Solution for In Vivo Use

This protocol is for preparing a dosing solution with a final concentration of ≥ 2.5 mg/mL.[4]

  • Initial Dissolution: Dissolve this compound in DMSO, constituting 10% of the final volume.

  • Add PEG300: Add PEG300 to the solution, bringing the total volume to 50% (i.e., add PEG300 equal to 40% of the final volume). Mix thoroughly.

  • Add Tween-80: Add Tween-80 to the solution, constituting 5% of the final volume. Mix until the solution is homogeneous.

  • Add Saline: Add saline to reach the final desired volume (45% of the total). Mix thoroughly. The final solution should be clear.

  • Administration: It is recommended to use the freshly prepared solution on the same day for animal dosing.[1]

Visualizations

cluster_pathway This compound Mechanism of Action m6A m6A-modified mRNA YTHDC1 YTHDC1 (m6A Reader) m6A->YTHDC1 Binds Processing mRNA Splicing / Export YTHDC1->Processing YTHDC1->Block YL5092 This compound YL5092->YTHDC1 Inhibits Oncogenes Oncogene Expression (e.g., MYC, FOXM1) Processing->Oncogenes Proliferation AML Cell Proliferation & Survival Oncogenes->Proliferation

Caption: Simplified signaling pathway showing this compound inhibiting the YTHDC1 m⁶A reader.

cluster_workflow Workflow: Preparing this compound Stock Solution (DMSO) start Start weigh Weigh this compound Powder start->weigh add_dmso Add appropriate volume of DMSO weigh->add_dmso vortex Vortex to mix add_dmso->vortex check Is solution clear? vortex->check ultrasonic Use ultrasonic bath until clear check->ultrasonic No aliquot Aliquot into smaller volumes check->aliquot Yes ultrasonic->check store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end_node Ready for Use store->end_node

Caption: Experimental workflow for preparing a this compound stock solution in DMSO.

cluster_troubleshooting Troubleshooting Guide for this compound start Issue Encountered issue_type What is the issue? start->issue_type solubility Compound won't dissolve or precipitates issue_type->solubility Solubility stability Loss of compound activity issue_type->stability Stability sol_q1 Is this for in vitro or in vivo use? solubility->sol_q1 sol_a1 Use ultrasonic bath and/or gentle warming. Ensure DMSO is high-purity. sol_q1->sol_a1 In Vitro (DMSO) sol_a2 Prepare solution fresh. Follow multi-solvent protocol exactly. Ensure solvents are added in the correct order. sol_q1->sol_a2 In Vivo stab_q1 How was the stock solution stored? stability->stab_q1 stab_a1 Stock stored >1 month at -20°C or >6 months at -80°C. Prepare fresh stock. stab_q1->stab_a1 Improper Duration stab_a2 Stock subjected to multiple freeze-thaw cycles. Use a fresh aliquot. stab_q1->stab_a2 Freeze-Thaw

Caption: Logical workflow for troubleshooting common this compound solubility and stability issues.

References

Technical Support Center: Enhancing YL-5092 Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of the YTHDC1 inhibitor, YL-5092, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of YT521-B homology (YTH) domain-containing protein 1 (YTHDC1).[1] YTHDC1 is a nuclear reader of N6-methyladenosine (m6A) on RNA, playing a crucial role in RNA splicing, nuclear export, and stability.[2][3][4][5] By inhibiting YTHDC1, this compound disrupts these processes, leading to the suppression of cancer cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis, particularly in acute myeloid leukemia (AML) cells.[1][6][7]

Q2: What are the recommended cell lines for this compound treatment?

A2: this compound has been shown to be effective in various acute myeloid leukemia (AML) cell lines, including MOLM-13, U937, THP-1, and NOMO-1.[1][8]

Q3: What is the recommended working concentration for this compound?

A3: The effective concentration of this compound can vary between cell lines. The half-maximal inhibitory concentration (IC50) for AML cells typically ranges from 0.28 to 2.87 µM.[1] For specific cellular effects, concentrations between 0.25 µM and 30 µM have been used for durations ranging from 6 hours to several days.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be affected by water content. Gentle warming and sonication may be required to fully dissolve the compound. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during cell culture experiments with this compound.

Issue Possible Cause Recommended Solution
Precipitation of this compound in culture medium - "Solvent shock": Rapid dilution of the DMSO stock in aqueous medium. - Concentration exceeds solubility limit: The final concentration of this compound in the medium is too high.- Serial Dilution: Prepare intermediate dilutions of the this compound stock solution in pre-warmed culture medium before adding to the final culture volume. - Determine Solubility Limit: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Low or inconsistent efficacy - Compound degradation: this compound may be unstable in the cell culture medium at 37°C over the course of the experiment. - Suboptimal cell health: Cells may be unhealthy or at a non-ideal confluency. - Incorrect dosage: The concentration of this compound may be too low for the specific cell line.- Assess Stability: Perform a stability study of this compound in your culture medium (see protocol below). If degradation is observed, consider replenishing the compound by changing the medium at regular intervals. - Ensure Healthy Cells: Use cells that are in the logarithmic growth phase and ensure optimal culture conditions. - Dose-Response Curve: Perform a dose-response experiment to identify the optimal effective concentration.
High cell toxicity or off-target effects - High DMSO concentration: The final concentration of DMSO in the culture medium is too high. - Off-target activity: this compound may be affecting other cellular targets at high concentrations.- Limit DMSO Concentration: Keep the final DMSO concentration in the culture medium at or below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same DMSO concentration without this compound). - Use Lowest Effective Concentration: Use the lowest concentration of this compound that produces the desired on-target effect.
Difficulty reproducing published results - Variations in cell lines: Different passages or sources of the same cell line can have different sensitivities. - Differences in experimental conditions: Minor variations in protocols, reagents, or equipment can impact results.- Cell Line Authentication: Ensure the identity and purity of your cell line. - Standardize Protocols: Carefully follow and document all experimental parameters.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound powder in anhydrous DMSO. If necessary, gently warm the solution and sonicate until the compound is fully dissolved.

  • Aliquot and store: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.

  • Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Add the working solutions to the cell cultures, ensuring the final DMSO concentration is minimized.

Protocol 2: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals are formed.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: General Protocol for Assessing this compound Stability in Cell Culture Medium

Note: Specific stability data for this compound in cell culture media is not publicly available. This general protocol can be used to determine its stability under your experimental conditions.[9]

  • Preparation: Prepare a solution of this compound in your complete cell culture medium (including serum) at the highest concentration you plan to use.

  • Incubation: Aliquot the solution into sterile tubes for different time points (e.g., 0, 2, 6, 12, 24, 48 hours) and incubate them at 37°C in a 5% CO2 incubator.

  • Sample Collection: At each time point, remove one tube and immediately stop any potential degradation by freezing at -80°C or by extracting the compound with an organic solvent like acetonitrile.

  • Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point to determine its stability profile.

Visualizations

This compound Mechanism of Action

YL5092_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm YL5092 This compound YTHDC1 YTHDC1 (m6A Reader) YL5092->YTHDC1 Inhibits m6A_RNA m6A-modified RNA YTHDC1->m6A_RNA Binds to Splicing RNA Splicing m6A_RNA->Splicing Export RNA Nuclear Export m6A_RNA->Export Downstream Downstream Gene Expression (e.g., MYC, FOXM1, MCMs) Splicing->Downstream Export->Downstream Proliferation Cell Proliferation Downstream->Proliferation Suppresses Apoptosis Apoptosis Downstream->Apoptosis Induces CellCycleArrest G0/G1 Arrest Downstream->CellCycleArrest Induces

Caption: Simplified signaling pathway of this compound action.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start prep_cells Prepare and Seed Cells start->prep_cells prep_yl5092 Prepare this compound Working Solutions start->prep_yl5092 treat_cells Treat Cells with this compound and Vehicle Control prep_cells->treat_cells prep_yl5092->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Cellular Assay (e.g., MTT, Apoptosis, Cell Cycle) incubate->assay analyze Analyze Data and Determine Efficacy (e.g., IC50) assay->analyze end End analyze->end

Caption: General workflow for in vitro efficacy testing of this compound.

Troubleshooting Logic for Poor this compound Efficacy

Troubleshooting_Logic start Poor or Inconsistent This compound Efficacy check_solubility Check for Precipitation in Media start->check_solubility check_stability Assess Compound Stability at 37°C check_solubility->check_stability No solution_solubility Optimize Dilution Protocol (e.g., Serial Dilutions) check_solubility->solution_solubility Yes check_cells Verify Cell Health and Density check_stability->check_cells Stable solution_stability Replenish Compound During Experiment or Shorten Incubation check_stability->solution_stability Unstable check_dose Review this compound Concentration check_cells->check_dose Healthy solution_cells Use Healthy, Log-Phase Cells and Optimize Seeding Density check_cells->solution_cells Suboptimal solution_dose Perform Dose-Response Experiment to Determine Optimal Concentration check_dose->solution_dose

Caption: A logical guide to troubleshooting suboptimal this compound performance.

References

potential off-target effects of YL-5092

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of YL-5092, a selective inhibitor of the N6-methyladenosine (m⁶A) reader protein YTHDC1. This guide includes frequently asked questions (FAQs) and a troubleshooting guide to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class, highly potent, and selective small molecule inhibitor of YT521-B homology (YTH) domain-containing protein 1 (YTHDC1).[1][2] YTHDC1 is a nuclear reader of m⁶A modifications on RNA, playing a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, and stability.[3][4][5][6] By inhibiting YTHDC1, this compound disrupts these processes for specific transcripts, leading to downstream cellular effects. In acute myeloid leukemia (AML), for instance, this compound has been shown to suppress cancer cell proliferation, induce cell cycle arrest at the G0/G1 phase, and promote apoptosis.[1][2]

Q2: What are the known off-target effects of this compound, particularly on kinases?

A2: Based on extensive profiling, this compound demonstrates a high degree of selectivity for YTHDC1. A comprehensive kinase profiling assay, screening this compound against a panel of 416 human protein kinases, revealed no significant inhibitory effects. This indicates that this compound is unlikely to cause off-target effects through the inhibition of common kinase signaling pathways.

Q3: Has this compound been profiled against other m⁶A reader proteins?

A3: Yes, selectivity profiling has been performed for this compound against other m⁶A reader proteins, including YTHDC2, YTHDF1-3, and IGF2BP1-3. The high selectivity for YTHDC1 is a key feature of this inhibitor.[1]

On-Target Signaling Pathway of this compound

The on-target effect of this compound is the inhibition of YTHDC1, which in turn affects the post-transcriptional regulation of key oncogenes. In AML, YTHDC1 has been shown to regulate the mRNA of MYC and FOXM1, among others. Inhibition of YTHDC1 by this compound leads to a reduction in the levels of these oncoproteins, contributing to the observed anti-leukemic effects.

YL5092_Pathway YL5092 This compound YTHDC1 YTHDC1 YL5092->YTHDC1 Splicing_Export mRNA Splicing & Nuclear Export YTHDC1->Splicing_Export regulates m6A_mRNA m⁶A-modified mRNA (e.g., MYC, FOXM1) m6A_mRNA->YTHDC1 binds Protein_Translation Protein Translation Splicing_Export->Protein_Translation Oncoproteins Oncoproteins (MYC, FOXM1) Protein_Translation->Oncoproteins Cell_Effects ↓ Proliferation ↑ Apoptosis Oncoproteins->Cell_Effects

Caption: On-target signaling pathway of this compound.

Data on Kinase Selectivity

As requested, the quantitative data from the kinase profiling is summarized below. The results indicate a lack of significant off-target kinase inhibition by this compound.

Target ClassNumber of Targets ScreenedResult
Human Protein Kinases416No significant inhibitory effect observed

Troubleshooting Guide

Even with a highly selective compound, unexpected experimental results can occur. This guide provides a structured approach to troubleshooting potential issues that may be perceived as off-target effects.

Scenario 1: I'm observing higher than expected cytotoxicity in my cell line.

  • Question: Could this be an off-target effect of this compound?

  • Answer: While this compound is highly selective, cellular context can influence response. Follow this workflow to investigate:

Troubleshooting_Cytotoxicity Start Unexpected Cytotoxicity Observed Step1 Confirm On-Target Engagement: Measure downregulation of YTHDC1 target genes (e.g., MYC, FOXM1) via qPCR or Western Blot Start->Step1 Decision1 Are On-Target Genes Downregulated? Step1->Decision1 Step2a Cytotoxicity is likely due to on-target YTHDC1 inhibition. Consider cell line sensitivity. Decision1->Step2a Yes Step2b Investigate Other Causes: 1. Compound stability/solubility issues. 2. Contamination of cell culture. 3. Perform dose-response curve carefully. Decision1->Step2b No Step3b Consider orthogonal validation: Use siRNA/shRNA to knockdown YTHDC1. Does this phenocopy this compound treatment? Step2b->Step3b

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Scenario 2: I am not observing the expected phenotype (e.g., decreased proliferation) in my experiments.

  • Question: Is it possible that this compound is not working or is hitting other targets that mask the effect?

  • Answer: This is more likely an issue with experimental setup or cell context rather than off-target effects. Here is a workflow to diagnose the issue:

  • Verify Compound Activity:

    • Confirm the identity and purity of your this compound stock.

    • Perform a dose-response experiment to ensure you are using an effective concentration for your specific cell line. The IC50 for this compound in AML cell lines ranges from 0.28-2.87 µM.[7]

  • Confirm On-Target Engagement:

    • As in the previous scenario, it is crucial to confirm that this compound is engaging with its intended target in your system. Measure the expression of known YTHDC1 target genes like MYC and FOXM1 at the mRNA and protein level. A lack of change suggests a problem with compound delivery, stability, or cellular uptake.

  • Assess the Biological Context:

    • The downstream effects of YTHDC1 inhibition can be cell-type specific. Ensure that the phenotype you are expecting is relevant to the genetic and signaling background of your chosen cell line.

Experimental Protocols

1. Kinase Profiling Assay (General Protocol)

This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which is considered a gold standard for this application.

  • Objective: To determine the inhibitory activity of this compound against a large panel of purified protein kinases.

  • Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to a specific kinase substrate. A decrease in radioactivity on the substrate in the presence of the inhibitor indicates enzymatic inhibition.

  • Materials:

    • Purified recombinant kinases (a broad panel).

    • Specific peptide or protein substrates for each kinase.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • ATP solution.

    • 96-well or 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted this compound or DMSO (vehicle control).

    • Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Kₘ for each kinase.

    • Incubate the reaction for a defined time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control and determine the IC₅₀ values.

2. Western Blot for Downstream Targets (MYC and FOXM1)

This protocol is for verifying the on-target activity of this compound by measuring the protein levels of known downstream targets.

  • Objective: To quantify the change in MYC and FOXM1 protein expression in cells treated with this compound.

  • Procedure:

    • Cell Treatment and Lysis:

      • Plate cells at an appropriate density and treat with the desired concentrations of this compound or DMSO for the specified time (e.g., 24-48 hours).

      • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • SDS-PAGE and Protein Transfer:

      • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.

      • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

      • Perform electrophoresis to separate the proteins by size.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against MYC, FOXM1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

      • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again with TBST.

    • Detection and Analysis:

      • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

      • Capture the signal using a digital imager or X-ray film.

      • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest signal to the loading control signal.

References

Technical Support Center: Overcoming Resistance to YL-5092

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with YL-5092, a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDC1. Our goal is to help you identify and overcome potential resistance mechanisms to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished response to this compound in our cancer cell line over time. What are the potential causes?

A gradual loss of sensitivity to this compound may indicate the development of acquired resistance. Several molecular mechanisms could be responsible for this phenomenon. Based on the known function of this compound and general principles of drug resistance to epigenetic modifiers, potential causes include:

  • Alterations in the m6A Landscape: Changes in the expression or activity of m6A "writer" (e.g., METTL3/14) or "eraser" (e.g., FTO, ALKBH5) enzymes can alter the overall m6A methylation pattern of mRNA, potentially reducing the dependence of cancer cells on YTHDC1 for survival.

  • Target Protein Alterations: While not yet reported for this compound, mutations in the YTHDC1 gene that prevent drug binding or overexpression of the YTHDC1 protein could lead to resistance.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of the YTHDC1-regulated pathway.[1] For instance, activation of pro-survival pathways like PI3K/Akt/mTOR or MAPK/ERK could bypass the anti-proliferative effects of this compound.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, thereby reducing its intracellular concentration and efficacy.[1]

  • Epigenetic Reprogramming: Global changes in the epigenetic landscape, such as alterations in histone modifications or DNA methylation, can lead to the activation of genes that promote cell survival and drug resistance.[2][3][4]

Q2: How can we experimentally determine if our cells have developed resistance to this compound?

To confirm and characterize resistance, a series of experiments should be performed. The first step is to quantify the change in sensitivity.

  • Dose-Response Curve and IC50 Determination: A significant rightward shift in the dose-response curve and a corresponding increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line are indicative of resistance. It is recommended to perform this assay at multiple time points to track the development of resistance.

Q3: What are the recommended storage and handling procedures for this compound to ensure its stability and activity?

Proper handling and storage are crucial for maintaining the potency of this compound.

  • Storage: this compound should be stored as a stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[5]

  • Handling: Avoid repeated freeze-thaw cycles of the stock solution.[1] When preparing working solutions, thaw the stock solution slowly and vortex gently to ensure it is fully dissolved. Prepare fresh dilutions for each experiment.

Troubleshooting Guides

This section provides a systematic approach to identifying and addressing common issues encountered during this compound experiments, particularly those related to resistance.

Problem 1: Decreased or Loss of this compound Efficacy in Cell-Based Assays
Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response assay to determine the IC50 value and compare it to the parental cell line. A significant increase confirms resistance. 2. Investigate Mechanism: Proceed with the experimental protocols outlined below to investigate potential resistance mechanisms.
Compound Instability 1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a properly stored stock for each experiment. 2. Verify Stock Integrity: If instability is suspected, test the stock on a sensitive control cell line to confirm its activity.
Inconsistent Cell Culture Conditions 1. Standardize Protocols: Maintain consistent cell passage numbers, seeding densities, and media formulations. 2. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can affect cellular responses to drugs.
Problem 2: High Variability in Experimental Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Ensure Single-Cell Suspension: Gently triturate cells to create a single-cell suspension before counting and seeding. 2. Consistent Plating: Use calibrated pipettes and consistent techniques for cell plating.
Edge Effects in Multi-Well Plates 1. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile media or PBS.
Incomplete Drug Solubilization 1. Proper Dissolution: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before further dilution in culture medium.

Experimental Protocols

Here are detailed protocols for key experiments to investigate potential resistance mechanisms to this compound.

Protocol 1: Assessment of Target Engagement (Cellular Thermal Shift Assay - CETSA)

This assay determines if this compound is binding to its target, YTHDC1, within the cell. A lack of thermal stabilization of YTHDC1 in the presence of this compound in resistant cells may suggest a target-based resistance mechanism.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • PBS, protease inhibitors

  • Equipment for cell lysis (e.g., sonicator)

  • PCR thermocycler

  • SDS-PAGE and Western blotting reagents

  • Anti-YTHDC1 antibody

Procedure:

  • Treat both sensitive and resistant cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS containing protease inhibitors.

  • Resuspend the cell pellet in PBS and divide it into aliquots for each temperature point.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant (soluble protein fraction) and analyze the levels of soluble YTHDC1 by Western blotting.

Protocol 2: Analysis of m6A Regulatory Protein Expression

This protocol aims to determine if the expression levels of m6A "writers," "erasers," or other "readers" are altered in resistant cells.

Materials:

  • Sensitive and resistant cell lines

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against METTL3, METTL14, FTO, ALKBH5, YTHDF1, YTHDF2, YTHDF3, and a loading control (e.g., β-actin).

Procedure:

  • Lyse sensitive and resistant cells and quantify the protein concentration.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the m6A regulatory proteins and a loading control.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Quantify the band intensities to compare the expression levels between sensitive and resistant cells.

Protocol 3: Evaluation of Bypass Signaling Pathway Activation

This protocol assesses the activation status of key pro-survival signaling pathways that may be upregulated in resistant cells.

Materials:

  • Sensitive and resistant cell lines

  • Cell lysis buffer

  • Protein quantification assay

  • SDS-PAGE and Western blotting reagents

  • Antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK) and a loading control.

Procedure:

  • Lyse sensitive and resistant cells (with and without this compound treatment) and quantify protein concentration.

  • Perform Western blotting as described in Protocol 2.

  • Probe the membranes with antibodies against total and phosphorylated forms of Akt and ERK.

  • Compare the ratio of phosphorylated to total protein to assess the activation status of these pathways in sensitive versus resistant cells.

Data Presentation

Table 1: this compound Activity in Sensitive and Resistant AML Cell Lines

Cell LineIC50 (µM)Fold Resistance
MOLM-13 (Sensitive)0.28 - 2.871.0
MOLM-13 (Resistant)User-determinedCalculated
U937 (Sensitive)User-determined1.0
U937 (Resistant)User-determinedCalculated

Note: IC50 values for sensitive MOLM-13 cells are from existing literature.[5] Users should determine the IC50 for their specific cell lines and experimental conditions.

Visualizations

YL5092_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A-mRNA m6A-mRNA Splicing/Export Splicing/Export m6A-mRNA->Splicing/Export Regulates YTHDC1 YTHDC1 YTHDC1->m6A-mRNA Binds to YL5092 YL5092 YL5092->YTHDC1 Inhibition Translation Translation Splicing/Export->Translation Leads to Oncogenic Proteins Oncogenic Proteins Translation->Oncogenic Proteins Cell Proliferation/Survival Cell Proliferation/Survival Oncogenic Proteins->Cell Proliferation/Survival

Caption: this compound inhibits YTHDC1, disrupting m6A-mRNA processing.

Resistance_Workflow Start Decreased this compound Efficacy Observed Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Resistance Mechanism Confirm->Investigate Resistance Confirmed Target Target-Based (CETSA, Sequencing) Investigate->Target Bypass Bypass Pathways (Western Blot) Investigate->Bypass m6A m6A Machinery (Western Blot, qPCR) Investigate->m6A Efflux Drug Efflux (Efflux Assays) Investigate->Efflux End Develop Combination Therapy Strategy Target->End Bypass->End m6A->End Efflux->End Logical_Relationships cluster_causes Potential Causes of Resistance cluster_consequences Experimental Outcome C1 Target Alteration (YTHDC1) Outcome Reduced this compound Efficacy C1->Outcome C2 Bypass Pathway Activation C2->Outcome C3 Altered m6A Landscape C3->Outcome C4 Increased Drug Efflux C4->Outcome

References

YL-5092 In Vivo Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing YL-5092 in in vivo experimental models. The information is designed to proactively address common challenges and ensure the successful execution of your studies.

Frequently Asked Questions (FAQs)

Formulation and Administration

Q: What is the recommended vehicle for in vivo administration of this compound?

A: A commonly used vehicle for intraperitoneal (i.p.) injection of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] It is crucial to prepare this formulation fresh before each use.

Q: I'm observing precipitation of this compound in my formulation. What should I do?

A: Precipitation can occur due to incorrect solvent ratios, temperature changes, or insufficient mixing. To troubleshoot this:

  • Ensure Proper Solvent Order: Add each component of the vehicle in the specified order (DMSO first, then PEG300, then Tween-80, and finally saline).[1][2]

  • Thorough Mixing: Vortex or sonicate the mixture sufficiently after the addition of each solvent to ensure this compound is fully dissolved before adding the next component.

  • Temperature: Prepare the solution at room temperature. If storing the stock solution in DMSO at low temperatures, ensure it is fully thawed and vortexed before preparing the final formulation.[1][3]

  • Final Concentration: The reported successful in vivo studies used a formulation with a final this compound concentration suitable for their dosing. A solubility of at least 2.5 mg/mL is reported for this vehicle.[2]

Q: What is the suggested route of administration and dosing regimen for this compound in AML xenograft models?

A: In mouse xenograft models using MOLM-13 or U937 cells, a dosing regimen of 70 mg/kg administered via intraperitoneal (i.p.) injection twice a day for 18 days has been shown to be effective.[1]

Efficacy and Experimental Design

Q: I am not observing the expected anti-leukemic effects in my animal model. What are some potential reasons?

A: A lack of efficacy can stem from several factors. Consider the following troubleshooting steps:

  • Compound Integrity: Verify the purity and stability of your this compound lot. Ensure it has been stored correctly (-20°C for powder, -80°C for stock solutions in DMSO for long-term storage).[1][3]

  • Formulation and Dosing: Confirm that the formulation was prepared correctly and administered consistently at the proper dose and schedule (e.g., 70 mg/kg, i.p., twice daily).[1] Inconsistent administration can lead to suboptimal drug exposure.

  • Tumor Burden: The timing of treatment initiation is critical. Treatment should begin when tumors are established but not overly large, as a high tumor burden can be more difficult to treat.

  • Model System: Ensure the cell line used for the xenograft (e.g., MOLM-13, U937) is sensitive to this compound. In vitro IC50 values for AML cell lines range from 0.28 to 2.87 µM.[1][2]

  • Target Engagement: this compound acts by inhibiting the m6A reader YTHDC1, which subsequently reduces the expression of oncogenes like MYC.[1] If possible, perform pharmacodynamic studies on tumor tissue to confirm that this compound is reaching the tumor and modulating its target genes (e.g., MYC, FOXM1, MCM2).[1][2]

Q: What are the expected outcomes of successful this compound treatment in an AML xenograft model?

A: Successful treatment with this compound in a responsive AML model should result in:

  • Impaired leukemogenesis and a significant prolongation of animal survival.[1][4][5][6]

  • Reduced infiltration of leukemic cells into peripheral blood, spleen, and bone marrow.[1][2]

  • Suppression of YTHDC1 target genes within the tumor tissue.[1][2]

Toxicity and Tolerability

Q: What are the known toxicity concerns with this compound in vivo?

A: Based on available data, this compound is well-tolerated. In studies using a 70 mg/kg twice-daily regimen in mice, no significant weight loss was observed, which is a common indicator of toxicity.[1][2]

Q: My study animals are showing signs of distress (e.g., weight loss, lethargy). What should I do?

A: While this compound has been reported to be well-tolerated, individual animal responses can vary.

  • Vehicle Control: First, ensure that animals in the vehicle control group are not showing similar signs. The vehicle itself, particularly at high volumes or with repeated dosing, can sometimes cause irritation or stress.

  • Dose Reduction: If toxicity is suspected, consider reducing the dose or the frequency of administration.

  • Animal Health Monitoring: Implement a regular and thorough animal health monitoring plan. Record body weight, food and water intake, and clinical signs of distress daily. Consult with veterinary staff if adverse effects are observed.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency

Parameter Value Cell Lines / System Reference
YTHDC1 IC50 7.4 nM Biochemical Assay [1]
YTHDC1 KD 29.6 nM Binding Assay [1]

| AML Cell Line IC50 | 0.28 - 2.87 µM | MOLM-13, U937, etc. |[1] |

Table 2: In Vivo Efficacy Protocol (AML Xenograft Model)

Parameter Description Reference
Animal Model Mouse Xenograft (MOLM-13 / U937 cells) [1]
Dose 70 mg/kg [1][2]
Route Intraperitoneal (i.p.) [1]
Frequency Twice a day [1]
Duration 18 days [1]

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |[1][2] |

Experimental Protocols & Visualizations

Protocol: In Vivo AML Xenograft Efficacy Study
  • Cell Culture: Culture human AML cells (e.g., MOLM-13) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before implantation.

  • Animal Acclimation: Acclimate immunodeficient mice (e.g., NSG mice) for at least one week before the start of the experiment.

  • Cell Implantation: Inoculate mice with AML cells (e.g., 5 x 106 MOLM-13 cells) via intravenous or subcutaneous injection, depending on the desired model.

  • Tumor Establishment: Monitor animals for signs of tumor engraftment and disease progression. This may involve monitoring body weight, clinical signs, and/or bioluminescence imaging if using luciferase-tagged cells.

  • Randomization: Once tumors are established (e.g., palpable if subcutaneous, or at a specific timepoint post-IV injection), randomize animals into treatment groups (Vehicle control, this compound).

  • Treatment: Prepare the this compound formulation and administer it according to the planned schedule (e.g., 70 mg/kg, i.p., twice daily).[1]

  • Monitoring: Throughout the study, monitor animal health, body weight, and tumor growth (e.g., caliper measurements for subcutaneous tumors).

  • Endpoint Analysis: At the study endpoint, collect blood and tissues (spleen, bone marrow, tumor) for analysis. Key endpoints include animal survival, tumor burden, and pharmacodynamic analysis of target gene expression.[1][2]

Diagrams

YL5092_Pathway cluster_nucleus Cell Nucleus cluster_treatment Intervention cluster_outcome Downstream Effects m6A_mRNA m6A-modified mRNA (e.g., MYC, FOXM1) YTHDC1 YTHDC1 (m6A Reader Protein) m6A_mRNA->YTHDC1 binds Export mRNA Export & Splicing Regulation YTHDC1->Export promotes MYC_down Reduced MYC/FOXM1 Protein Levels YL5092 This compound YL5092->YTHDC1 inhibits binding Apoptosis G0/G1 Arrest & Apoptosis MYC_down->Apoptosis leads to Leukemia_Suppression AML Suppression Apoptosis->Leukemia_Suppression results in

Caption: Mechanism of action for this compound targeting the YTHDC1/m6A-mRNA axis.

Troubleshooting_Workflow Start Start: No In Vivo Efficacy Observed Check_Compound 1. Verify Compound - Purity - Storage Conditions - Stability Start->Check_Compound Check_Formulation 2. Check Formulation - Correct Vehicle Ratios? - Fully Dissolved? - Freshly Prepared? Check_Compound->Check_Formulation Check_Dosing 3. Review Dosing Protocol - Correct Dose (mg/kg)? - Correct Route (i.p.)? - Correct Frequency (BID)? Check_Formulation->Check_Dosing Check_Model 4. Evaluate Animal Model - Cell Line Sensitivity (IC50)? - Appropriate Tumor Burden  at Treatment Start? Check_Dosing->Check_Model PD_Analysis 5. Conduct PD Analysis - Collect Tumor Tissue - Measure Target Gene  Modulation (e.g., MYC) Check_Model->PD_Analysis Target_Modulated Target Modulated PD_Analysis->Target_Modulated Yes Target_Not_Modulated Target Not Modulated PD_Analysis->Target_Not_Modulated No Conclusion1 Issue likely related to model biology or resistance. Re-evaluate model choice. Target_Modulated->Conclusion1 Conclusion2 Issue likely related to compound exposure (PK). Re-evaluate Formulation/Dose. Target_Not_Modulated->Conclusion2

Caption: Troubleshooting flowchart for addressing lack of efficacy in this compound studies.

References

Technical Support Center: Synthesis of YL-5092

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of YL-5092.

Note on Nomenclature: this compound is also referred to in scientific literature as compound 40 . This guide will use the designation this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is a substituted pyrazolopyrimidine. The synthesis generally involves a multi-step process that begins with the construction of the core pyrazolopyrimidine ring system, followed by functionalization through substitution reactions to introduce the required side chains.

Q2: Are there any particularly challenging steps in the synthesis of this compound?

A2: Potential challenges include ensuring the regioselectivity of the initial cyclization to form the pyrazole (B372694) ring, achieving efficient substitution of chloro groups on the pyrimidine (B1678525) ring, and managing the purification of intermediates and the final product.

Q3: What are the recommended storage conditions for this compound and its intermediates?

A3: As a general precaution for complex organic molecules, it is recommended to store this compound and its synthetic intermediates in a cool, dry, and dark place. For long-term storage, keeping the compounds under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable to prevent degradation.

Q4: What analytical techniques are recommended for monitoring the progress of the reactions and for final product characterization?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment of the final compound.

Experimental Protocol: Synthesis of this compound (Representative)

This protocol outlines a representative synthesis for a compound with the pyrazolopyrimidine scaffold of this compound.

Step 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile

Step 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

  • Heat a mixture of 5-amino-1H-pyrazole-4-carbonitrile and formamide (B127407) at 180-200°C for 6-8 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 3: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Reflux a suspension of 1H-pyrazolo[3,4-d]pyrimidin-4-amine in phosphorus oxychloride (POCl₃) for 12-16 hours.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 4: Synthesis of this compound

  • To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., DMF or NMP), add the desired amine and a non-nucleophilic base (e.g., DIPEA).

  • Heat the reaction mixture at 80-100°C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, add water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Data Presentation

Table 1: Representative Reaction Conditions and Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Ethoxymethylenemalononitrile, Hydrazine hydrateEthanol0 to RT4-685-95
25-amino-1H-pyrazole-4-carbonitrile, FormamideFormamide180-2006-870-80
31H-Pyrazolo[3,4-d]pyrimidin-4-amine, POCl₃POCl₃Reflux12-1660-70
44-chloro-1H-pyrazolo[3,4-d]pyrimidine, Amine, DIPEADMF80-1008-1250-65

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Step 1: Low yield of 5-amino-1H-pyrazole-4-carbonitrile Incomplete reaction.Ensure dropwise addition of hydrazine hydrate at 0°C to control the exothermic reaction. Increase reaction time and monitor by TLC.
Product loss during workup.Use minimal cold ethanol for washing during recrystallization.
Step 2: Formation of side products in the synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine High reaction temperature leading to decomposition.Carefully control the reaction temperature. Consider performing the reaction under an inert atmosphere.
Step 3: Difficulty in removing residual POCl₃ Inefficient quenching.Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. Ensure complete neutralization with sodium bicarbonate.
Step 4: Low yield of this compound Incomplete reaction.Ensure the use of a suitable non-nucleophilic base. The reaction may require higher temperatures or longer reaction times.
Degradation of the product.Perform the reaction under an inert atmosphere.
General: Difficulty in purification Co-elution of impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique (e.g., preparative HPLC).

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Pyrimidine Ring Formation cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Final Substitution start Ethoxymethylenemalononitrile + Hydrazine Hydrate step1_product 5-amino-1H-pyrazole-4-carbonitrile start->step1_product Ethanol, 0°C to RT step2_product 1H-Pyrazolo[3,4-d]pyrimidin-4-amine step1_product->step2_product Formamide, 180-200°C step3_product 4-chloro-1H-pyrazolo[3,4-d]pyrimidine step2_product->step3_product POCl3, Reflux final_product This compound step3_product->final_product Amine, DIPEA, DMF, 80-100°C

Caption: Synthetic workflow for the preparation of this compound.

signaling_pathway YTHDC1 YTHDC1 m6A_RNA m6A-modified mRNA YTHDC1->m6A_RNA Splicing_Factors Splicing Factors YTHDC1->Splicing_Factors recruits mRNA_Export mRNA Nuclear Export m6A_RNA->mRNA_Export Splicing_Factors->m6A_RNA process Protein_Translation Protein Translation mRNA_Export->Protein_Translation Cell_Proliferation Cancer Cell Proliferation Protein_Translation->Cell_Proliferation YL5092 This compound YL5092->YTHDC1 inhibits

interpreting unexpected results with YL-5092

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YL-5092, a selective inhibitor of the nuclear m6A reader YTHDC1. The information is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent and selective first-in-class inhibitor of YT521-B homology (YTH) domain-containing protein 1 (YTHDC1).[1][2][3] YTHDC1 is a nuclear reader of N6-methyladenosine (m6A) on RNA, playing a crucial role in RNA metabolism. By inhibiting YTHDC1, this compound disrupts the post-transcriptional regulation of genes essential for cancer cell proliferation and survival, particularly in acute myeloid leukemia (AML).[1][2][3] This leads to the suppression of cancer cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis.[4]

Q2: What are the recommended in vitro and in vivo concentrations for this compound?

A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. Based on available data, here are some general guidelines:

Application Concentration/Dosage Incubation Time Cell Line/Model
In Vitro (IC50) 0.28-2.87 µM-Acute Myeloid Leukemia (AML) cells[4]
In Vitro (Cell Cycle/Apoptosis) 0.25-2 µM48-120 hoursMOLM-13 cells[4]
In Vitro (Colony Formation) 1-3 µM14-16 daysCD34+ cells[4]
In Vivo (Xenograft Model) 70 mg/kg (i.p.)Twice a day for 18 daysMOLM-13/U937 tumor xenograft models[4]

Q3: How should I prepare this compound for in vivo studies?

A3: A common formulation for intraperitoneal (i.p.) injection involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[4] For example, a 25.0 mg/mL stock solution in DMSO can be diluted with PEG300, Tween-80, and saline to achieve the final desired concentration.[4] It is crucial to ensure the compound is fully dissolved or homogenously suspended to ensure consistent dosing.

Troubleshooting Unexpected Results

This section addresses potential unexpected outcomes during experiments with this compound and provides guidance on their interpretation and troubleshooting.

Issue 1: Higher than Expected IC50 Value

Question: I am observing a higher IC50 value for this compound in my cancer cell line than what is reported in the literature. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Cell Line Specificity: The sensitivity to this compound can be cell-line dependent. The expression level of YTHDC1 and the reliance of the cancer cells on m6A-mediated gene regulation can influence the inhibitor's efficacy.

    • Recommendation: Verify the expression level of YTHDC1 in your cell line via Western blot or qPCR. Compare your cell line's dependency on the YTHDC1 pathway to that of sensitive cell lines like MOLM-13.

  • Compound Stability and Storage: Improper storage of this compound can lead to its degradation.

    • Recommendation: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.

  • Experimental Protocol: Variations in cell density, assay duration, or the type of cell viability assay used can affect the calculated IC50 value.

    • Recommendation: Standardize your experimental protocol. Ensure consistent cell seeding densities and incubation times. Consider using multiple, mechanistically different viability assays (e.g., MTS vs. CellTiter-Glo) to confirm your results.

Issue 2: Lack of Apoptosis or Cell Cycle Arrest

Question: I am not observing the expected increase in apoptosis or G0/G1 cell cycle arrest after treating my cells with this compound. Why might this be?

Possible Causes and Troubleshooting Steps:

  • Insufficient Concentration or Incubation Time: The induction of apoptosis and cell cycle arrest are time and concentration-dependent.

    • Recommendation: Perform a time-course and dose-response experiment. Collect samples at multiple time points (e.g., 24, 48, 72 hours) and use a range of concentrations around the expected IC50 value.

  • Apoptosis Detection Method: The chosen method for detecting apoptosis might not be sensitive enough or may be measuring a late-stage event.

    • Recommendation: Use a combination of apoptosis assays that measure different markers, such as Annexin V/PI staining for early apoptosis and cleaved caspase-3/PARP for executioner caspase activity.

  • Cellular Resistance Mechanisms: The cells may have intrinsic or acquired resistance mechanisms that bypass the effects of YTHDC1 inhibition.

    • Recommendation: Investigate downstream signaling pathways of YTHDC1. For instance, check the expression levels of YTHDC1 target genes like MYC.[4]

Issue 3: Inconsistent In Vivo Efficacy

Question: My in vivo experiments with this compound are showing variable results in tumor growth inhibition. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Formulation and Administration: Improper formulation can lead to poor bioavailability and inconsistent dosing.

    • Recommendation: Ensure this compound is fully solubilized in the vehicle before each injection. Prepare fresh formulations regularly.

  • Animal Model: The choice of animal model is critical for efficacy studies.

    • Recommendation: Use well-characterized xenograft models with confirmed YTHDC1 expression and dependency. Ensure the health and uniformity of the animals used in the study.

  • Tumor Heterogeneity: Variability in tumor establishment and growth can mask the effects of the treatment.

    • Recommendation: Randomize animals into treatment groups only after tumors have reached a specific, uniform size. Increase the number of animals per group to enhance statistical power.

Experimental Protocols

Cell Viability Assay (MTS)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO).

  • Incubate for the desired duration (e.g., 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.

  • Harvest cells (including floating cells) and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizing Pathways and Workflows

This compound Mechanism of Action

YL5092_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A-mRNA m6A-mRNA YTHDC1 YTHDC1 m6A-mRNA->YTHDC1 Binds to mRNA_Export_Splicing mRNA Export & Splicing Regulation YTHDC1->mRNA_Export_Splicing Regulates This compound This compound This compound->YTHDC1 Inhibits Binding Target_mRNA Target mRNA (e.g., MYC) mRNA_Export_Splicing->Target_mRNA Altered Export/Splicing Protein_Translation Protein Translation Target_mRNA->Protein_Translation Reduced Cell_Proliferation_Survival Cell Proliferation & Survival Protein_Translation->Cell_Proliferation_Survival Decreased Apoptosis_CellCycleArrest Apoptosis & G0/G1 Cell Cycle Arrest Cell_Proliferation_Survival->Apoptosis_CellCycleArrest Leads to

Caption: this compound inhibits YTHDC1, disrupting m6A-mRNA processing and leading to apoptosis.

Troubleshooting Workflow for Unexpected In Vitro Results

Troubleshooting_Workflow Start Unexpected In Vitro Result (e.g., High IC50) Check_Compound Verify Compound Integrity (Storage, Handling) Start->Check_Compound Check_Protocol Review Experimental Protocol (Cell Density, Assay Type) Start->Check_Protocol Check_CellLine Characterize Cell Line (YTHDC1 Expression) Start->Check_CellLine Dose_Response Perform Dose-Response & Time-Course Experiment Check_Compound->Dose_Response Check_Protocol->Dose_Response Check_CellLine->Dose_Response Alternative_Assays Use Alternative Assays (e.g., different viability/apoptosis markers) Dose_Response->Alternative_Assays Investigate_Resistance Investigate Resistance Mechanisms (Downstream Targets) Alternative_Assays->Investigate_Resistance Consult_Literature Consult Literature for Similar Findings Investigate_Resistance->Consult_Literature End Re-evaluate Hypothesis Consult_Literature->End

Caption: A logical workflow for troubleshooting unexpected in vitro results with this compound.

References

Validation & Comparative

YL-5092: A Potent and Selective YTHDC1 Inhibitor for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of YL-5092 with other known YTHDC1 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound has emerged as a highly potent and selective small molecule inhibitor of the YT521-B homology (YTH) domain-containing protein 1 (YTHDC1), a critical nuclear reader of N6-methyladenosine (m6A) modified RNA.[1][2] Dysregulation of YTHDC1 has been implicated in various cancers, particularly acute myeloid leukemia (AML), making it a compelling therapeutic target.[3][4] This guide provides an objective comparison of this compound with other published YTHDC1 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Comparison of YTHDC1 Inhibitors

The following table summarizes the biochemical and cellular potencies of this compound in comparison to other known YTHDC1 inhibitors. This compound demonstrates exceptional potency with a biochemical IC50 in the low nanomolar range.[5]

InhibitorTarget(s)IC50 (YTHDC1)Kd (YTHDC1)Cellular Activity (AML cells)Selectivity Notes
This compound YTHDC17.4 nM[5]29.6 nM[5]IC50: 0.28-2.87 µM[5]Selective for YTHDC1.[2]
Compound 40 YTHDC1350 nM[6]49 nM[7]GI50: 3.2-8.2 µM[7]~200-fold selective over YTHDF1/2/3.[6]
SAC YTHDF1/229 µM[8]Not ReportedNot ReportedWeakly inhibits YTHDC1.[8]
N-7 Pan-YTH48 µM[8]Not ReportedNot ReportedPan-inhibitor of YTH domain proteins.[8]

Mechanism of Action and Signaling Pathway

YTHDC1 is a nuclear m6A reader protein that plays a crucial role in mRNA processing, including splicing and nuclear export. In AML, YTHDC1 recognizes m6A-modified transcripts of key oncogenes, such as MYC and BCL2, and stabilizes them within nuclear condensates, promoting their expression and contributing to leukemogenesis.[1][9] By inhibiting YTHDC1, this compound disrupts this process, leading to the destabilization of oncogenic mRNAs, a reduction in their protein products, and subsequent suppression of cancer cell proliferation, induction of cell cycle arrest, and apoptosis.[2]

YTHDC1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified mRNA (e.g., MYC, BCL2) YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 binds YTHDC1_condensate YTHDC1-m6A Condensate YTHDC1->YTHDC1_condensate forms mRNA_processing mRNA Splicing & Nuclear Export YTHDC1_condensate->mRNA_processing mRNA_degradation mRNA Degradation YTHDC1_condensate->mRNA_degradation protects from mRNA_exported Exported mRNA mRNA_processing->mRNA_exported Protein Oncogenic Proteins (e.g., MYC, BCL2) mRNA_exported->Protein Translation Cell_Proliferation Cell Proliferation & Survival Protein->Cell_Proliferation promotes YL_5092 This compound YL_5092->YTHDC1 inhibits

Caption: YTHDC1 signaling pathway in AML and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of YTHDC1 inhibitors.

Determination of IC50 by Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol is a representative method for determining the in vitro potency of YTHDC1 inhibitors.

HTRF_Workflow reagents Prepare Reagents: - GST-YTHDC1 - Biotinylated m6A-RNA probe - Inhibitor dilutions (e.g., this compound) - HTRF detection reagents plate_prep Plate Preparation: Dispense inhibitor dilutions and GST-YTHDC1 to a 384-well plate reagents->plate_prep incubation1 Incubation 1: Incubate for 15-30 min at RT plate_prep->incubation1 probe_add Add biotinylated m6A-RNA probe incubation1->probe_add incubation2 Incubation 2: Incubate for 1 hour at RT probe_add->incubation2 detection_add Add HTRF detection reagents (Eu3+-cryptate labeled anti-GST & Streptavidin-XL665) incubation2->detection_add incubation3 Incubation 3: Incubate for 1-2 hours at RT in dark detection_add->incubation3 readout Read HTRF signal on a compatible plate reader (665 nm / 620 nm) incubation3->readout analysis Data Analysis: Calculate IC50 values readout->analysis

Caption: Workflow for determining YTHDC1 inhibitor IC50 using an HTRF assay.

Protocol:

  • Reagent Preparation:

    • Recombinantly express and purify GST-tagged YTHDC1 protein.

    • Synthesize a biotinylated RNA probe containing an m6A modification.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in an appropriate assay buffer.

    • Prepare HTRF detection reagents: Europium (Eu3+)-cryptate labeled anti-GST antibody and Streptavidin-XL665.

  • Assay Procedure:

    • In a low-volume 384-well plate, add the serially diluted inhibitor.

    • Add the GST-YTHDC1 protein to all wells (except for negative controls).

    • Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Add the biotinylated m6A-RNA probe to all wells.

    • Incubate at room temperature for 1 hour.

    • Add the HTRF detection reagents.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10^4.

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular context.

Protocol:

  • Cell Treatment:

    • Culture AML cells (e.g., MOLM-13) to the desired density.

    • Treat the cells with various concentrations of the inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Heat the cell suspensions to a specific temperature (e.g., 52°C) for a short duration (e.g., 3 minutes) to induce protein denaturation. A temperature gradient may be used to determine the optimal melting temperature.

    • Cool the samples to room temperature.

  • Cell Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction (containing stabilized YTHDC1) from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble YTHDC1 in the supernatant by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Quantify the band intensities for YTHDC1. An increase in the amount of soluble YTHDC1 at the challenge temperature in the presence of the inhibitor indicates target engagement and stabilization.

Cell Proliferation and Apoptosis Assays

These assays are used to evaluate the functional consequences of YTHDC1 inhibition in cancer cells.

Cell Proliferation (e.g., using a resazurin-based assay):

  • Seed AML cells in a 96-well plate.

  • Treat the cells with a range of inhibitor concentrations.

  • Incubate for a specified period (e.g., 72 hours).

  • Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 1-4 hours.

  • Measure the fluorescence to determine the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition).

Apoptosis (e.g., using Annexin V/PI staining):

  • Treat AML cells with the inhibitor for a defined time (e.g., 48 hours).

  • Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

This compound is a highly potent and selective inhibitor of YTHDC1, demonstrating significant anti-proliferative and pro-apoptotic effects in AML cell models.[2][5] Its favorable biochemical profile, coupled with demonstrated cellular activity, positions this compound as a valuable tool for investigating the biological functions of YTHDC1 and as a promising lead compound for the development of novel AML therapies. The experimental protocols provided herein offer a framework for researchers to further characterize this compound and other YTHDC1 inhibitors.

References

YL-5092 vs. Standard AML Therapies: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the emerging YTHDC1 inhibitor, YL-5092, and its comparison with standard-of-care therapies for Acute Myeloid Leukemia (AML).

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, the standard of care for AML has revolved around intensive chemotherapy regimens, such as the "7+3" combination of cytarabine (B982) and an anthracycline (e.g., daunorubicin). More recently, targeted therapies and less intensive options, like the combination of azacitidine and venetoclax, have emerged as crucial alternatives, particularly for older patients or those with comorbidities.

This guide provides a comprehensive comparison of a novel investigational agent, this compound, with these established AML therapies. This compound is a first-in-class, potent, and selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDC1.[1] Dysregulation of m6A readers has been implicated in various cancers, and targeting them represents a promising therapeutic strategy.[1][2] This comparison will delve into the mechanisms of action, preclinical efficacy, and available experimental data for this compound, juxtaposed with the established profiles of standard AML treatments.

Mechanisms of Action: A Tale of Different Targets

The therapeutic strategies for AML are diverse, targeting different cellular processes to induce leukemic cell death.

This compound: Targeting the m6A-YTHDC1-MYC Axis

This compound exerts its anti-leukemic effect by inhibiting YTHDC1, a nuclear m6A reader protein.[1] YTHDC1 plays a crucial role in the regulation of mRNA splicing, nuclear export, and stability of oncogenic transcripts, including the proto-oncogene MYC.[3] In AML, YTHDC1 is often overexpressed and contributes to leukemogenesis by stabilizing MYC mRNA, leading to increased MYC protein levels and promoting cancer cell proliferation and survival.[3][4][5] By inhibiting YTHDC1, this compound disrupts this process, leading to reduced MYC expression, cell cycle arrest at the G0/G1 phase, and ultimately, apoptosis of AML cells.[1]

YL_5092_Pathway cluster_nucleus Nucleus m6A_mRNA m6A-modified MYC mRNA YTHDC1 YTHDC1 m6A_mRNA->YTHDC1 Binding MYC_protein MYC Protein m6A_mRNA->MYC_protein Translation YTHDC1->m6A_mRNA Stabilization YL5092 This compound YL5092->YTHDC1 Inhibition Transcription Transcription Factors MYC_protein->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Standard_Therapies_Pathway cluster_7_3 Cytarabine + Daunorubicin cluster_Aza_Ven Azacitidine + Venetoclax Cytarabine Cytarabine DNA_synthesis DNA Synthesis & Repair Cytarabine->DNA_synthesis Inhibition Daunorubicin Daunorubicin TopoisomeraseII Topoisomerase II Daunorubicin->TopoisomeraseII Inhibition DNA_damage DNA Damage Apoptosis_7_3 Apoptosis DNA_damage->Apoptosis_7_3 Azacitidine Azacitidine MCL1 MCL-1 Azacitidine->MCL1 Inhibition NOXA NOXA Azacitidine->NOXA Induction Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibition Apoptosis_Aza_Ven Apoptosis BCL2->Apoptosis_Aza_Ven Inhibits MCL1->Apoptosis_Aza_Ven Inhibits NOXA->Apoptosis_Aza_Ven Promotes Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines AML Cell Lines Proliferation Proliferation Assay (IC50 Determination) Cell_Lines->Proliferation Colony_Formation Colony-Forming Assay Cell_Lines->Colony_Formation Xenograft AML Xenograft Model (Mice) Cell_Lines->Xenograft Cell Implantation Efficacy Efficacy Assessment (Tumor Volume, Survival) Xenograft->Efficacy

References

Validating YL-5092 Targets Using CRISPR: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YL-5092, a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDC1, with other target validation methods. It includes supporting experimental data, detailed protocols for CRISPR-based target validation, and a review of alternative approaches.

This compound has emerged as a promising therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML), where YTHDC1 is often overexpressed.[1] This guide delves into the experimental validation of YTHDC1 as the primary target of this compound, with a focus on the powerful and precise CRISPR/Cas9 gene-editing technology.

Performance Comparison of YTHDC1 Inhibitors

This compound demonstrates high potency and selectivity for YTHDC1. To provide a clear comparison with other known YTHDC1 inhibitors, the following table summarizes key quantitative data from various studies. It is important to note that these values were not all determined in head-to-head studies and experimental conditions may have varied.

InhibitorTargetIC50 (in vitro)KdCell-based GI50 (AML cell lines)In Vivo Efficacy (AML Xenograft Models)Selectivity
This compound YTHDC17.4 nM[1][2]29.6 nM[1][2]MOLM-13: 5.6 µM; THP-1: 3.2 µM; NOMO-1: 8.2 µM[3][4][5]Potent tumor growth inhibition and prolonged survival in MOLM-13 and MV411 xenografts.[6][7][8]Highly selective for YTHDC1 over other YTH family members.[1][2][6]
Compound 40 YTHDC10.35 µM[3][9]49 nM[3][4][5][9]THP-1: 3.2 µM; MOLM-13: 5.6 µM; NOMO-1: 8.2 µM[3][4][5]Not explicitly stated in the provided results.Selective against YTHDF1-3 and YTHDC2.[3][4][5][9] Inactive in a panel of 58 human protein kinases.[3][9]
N-7 Pan-YTH domainYTHDC1: 48 ± 11 µMNot specifiedNot specifiedNot specifiedPan-inhibitor for YTH domains (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2).[10]

YTHDC1 Signaling Pathway in AML

YTHDC1 is a nuclear reader of m6A-modified mRNAs and plays a crucial role in AML by stabilizing the transcripts of key oncogenes, thereby promoting leukemogenesis.[11] The diagram below illustrates the proposed signaling pathway of YTHDC1 in AML.

YTHDC1_Pathway YTHDC1 Signaling Pathway in AML cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm YTHDC1 YTHDC1 m6A-mRNA m6A-mRNA YTHDC1->m6A-mRNA Binds to Splicing_Factors Splicing_Factors YTHDC1->Splicing_Factors Regulates Nuclear_Export Nuclear_Export YTHDC1->Nuclear_Export Promotes MYC_mRNA MYC_mRNA MCM4_mRNA MCM4_mRNA MYC_mRNA->Nuclear_Export MCM4_mRNA->Nuclear_Export MYC_Protein MYC_Protein Nuclear_Export->MYC_Protein Translation MCM4_Protein MCM4_Protein Nuclear_Export->MCM4_Protein Translation Proliferation Proliferation MYC_Protein->Proliferation Apoptosis_Inhibition Apoptosis_Inhibition MYC_Protein->Apoptosis_Inhibition MCM4_Protein->Proliferation This compound This compound This compound->YTHDC1 Inhibits

Caption: YTHDC1 binds to m6A-modified mRNAs of oncogenes like MYC and MCM4, promoting their stability and nuclear export, leading to increased proliferation and survival of AML cells. This compound inhibits YTHDC1, disrupting this pathway.

Experimental Validation of this compound Target Using CRISPR/Cas9

CRISPR/Cas9-mediated gene knockout is a highly specific and efficient method to validate the on-target effects of a small molecule inhibitor. By knocking out the putative target (YTHDC1), one can assess whether the cellular phenotype mimics the effects of the inhibitor (this compound).

Experimental Workflow

The following diagram outlines the workflow for validating the YTHDC1 target of this compound using CRISPR/Cas9 in the MOLM-13 AML cell line.

CRISPR_Workflow CRISPR/Cas9-mediated Target Validation Workflow sgRNA_Design 1. sgRNA Design & Synthesis (Targeting YTHDC1 Exons) Lentiviral_Vector 2. Cloning into Lentiviral Cas9 Expression Vector sgRNA_Design->Lentiviral_Vector Lentivirus_Production 3. Lentivirus Production in HEK293T cells Lentiviral_Vector->Lentivirus_Production Transduction 4. Transduction of MOLM-13 cells Lentivirus_Production->Transduction Selection 5. Selection of Transduced Cells (e.g., Puromycin) Transduction->Selection Single_Cell_Cloning 6. Single-Cell Cloning Selection->Single_Cell_Cloning KO_Verification 7. Knockout Verification (Sanger Sequencing & Western Blot) Single_Cell_Cloning->KO_Verification Phenotypic_Assays 8. Phenotypic Assays (Proliferation, Apoptosis, Cell Cycle) KO_Verification->Phenotypic_Assays Comparison 10. Compare Phenotypes Phenotypic_Assays->Comparison YL5092_Treatment 9. This compound Treatment of WT MOLM-13 cells YL5092_Treatment->Comparison shRNA_Workflow shRNA-mediated Target Validation Workflow shRNA_Design 1. shRNA Design & Synthesis (Targeting YTHDC1 mRNA) Lentiviral_Vector 2. Cloning into Lentiviral Expression Vector shRNA_Design->Lentiviral_Vector Lentivirus_Production 3. Lentivirus Production in HEK293T cells Lentiviral_Vector->Lentivirus_Production Transduction 4. Transduction of MOLM-13 cells Lentivirus_Production->Transduction Selection 5. Selection of Transduced Cells Transduction->Selection Knockdown_Verification 6. Knockdown Verification (qRT-PCR & Western Blot) Selection->Knockdown_Verification Phenotypic_Assays 7. Phenotypic Assays (Proliferation, Apoptosis, etc.) Knockdown_Verification->Phenotypic_Assays Comparison 9. Compare Phenotypes Phenotypic_Assays->Comparison YL5092_Treatment 8. This compound Treatment of WT MOLM-13 cells YL5092_Treatment->Comparison

References

YL-5092: A Potent and Selective YTHDC1 Inhibitor with a Favorable Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of YL-5092, a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDC1. This document summarizes available data on its binding affinity and selectivity, outlines the experimental methodologies used for these assessments, and visualizes the relevant biological pathways.

Summary of this compound Cross-Reactivity

This compound is a highly potent and selective inhibitor of YTH Domain Containing 1 (YTHDC1), a nuclear protein that recognizes m6A-modified mRNA and plays a crucial role in RNA metabolism and has been identified as a therapeutic target in acute myeloid leukemia (AML).[1][2][3] To assess its selectivity, this compound has been profiled against a panel of other proteins, demonstrating a favorable cross-reactivity profile.

Biochemical assays have determined the inhibitory potency of this compound against its primary target, YTHDC1, with a half-maximal inhibitory concentration (IC50) of 7.4 nM and a dissociation constant (Kd) of 29.6 nM.[4] While specific quantitative data from broad cross-reactivity screens such as KINOMEscan were not publicly available in the searched literature, the primary publication describing this compound emphasizes its high selectivity.[1] Further studies on similar YTHDC1 inhibitors have shown selectivity against other m6A reader proteins like YTHDF1, YTHDF2, and YTHDF3.[5][6]

The following table summarizes the known binding affinities of this compound.

TargetAssay TypeMetricValue (nM)
YTHDC1Biochemical AssayIC507.4
YTHDC1Biochemical AssayKd29.6

Experimental Protocols

The assessment of the selectivity and cross-reactivity of small molecule inhibitors like this compound typically involves a variety of experimental techniques. Based on the available literature for this compound and standard practices in the field, the following methodologies are relevant.

KINOMEscan® Assay (General Protocol)

While the specific results for this compound are not detailed in the available search results, a KINOMEscan assay was mentioned as having been performed.[1] This technology is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.

  • Procedure:

    • A DNA-tagged kinase, an immobilized ligand, and the test compound (this compound) are combined.

    • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.

    • Results are typically reported as "percent of control" (POC), where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined from dose-response curves.[7]

Fluorescence Polarization (FP) Assay

FP assays are commonly used to measure the binding affinity of small molecules to proteins.

  • Assay Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (probe) upon binding to a larger molecule (protein).

  • Procedure:

    • A fluorescently labeled probe that binds to the target protein (e.g., a fluorescently tagged m6A-containing RNA oligo for YTHDC1) is used.

    • In the absence of a competing inhibitor, the probe binds to the protein, resulting in a high polarization value.

    • When an inhibitor (like this compound) is added, it competes with the probe for binding to the protein, leading to a decrease in the polarization value.

    • The IC50 value can be determined by measuring the change in fluorescence polarization at various inhibitor concentrations.

Signaling Pathway and Experimental Workflow

YTHDC1 Signaling Pathway in Acute Myeloid Leukemia (AML)

YTHDC1 is a nuclear m6A reader that plays a critical role in the regulation of gene expression in AML. It recognizes and binds to m6A-modified mRNAs of key oncogenes, such as MYC, and components of the minichromosome maintenance (MCM) complex.[3] This binding stabilizes these transcripts and promotes their nuclear export, ultimately leading to increased protein expression, enhanced DNA replication, and uncontrolled proliferation of leukemic cells.[2][3] Inhibition of YTHDC1 by this compound disrupts this process, leading to the downregulation of oncogenic proteins and cell cycle arrest in AML cells.[8]

YTHDC1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects m6A_mRNA m6A-modified mRNA (e.g., MYC, MCM4) Nuclear_Export Nuclear Export Machinery m6A_mRNA->Nuclear_Export Promotes export of YTHDC1 YTHDC1 YTHDC1->m6A_mRNA Binds to YL5092 This compound YL5092->YTHDC1 Inhibits Ribosome Ribosome Nuclear_Export->Ribosome mRNA transported to Oncogenic_Proteins Oncogenic Proteins (MYC, MCM Complex) Ribosome->Oncogenic_Proteins Translation DNA_Replication DNA Replication Oncogenic_Proteins->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Leukemogenesis Leukemogenesis Cell_Proliferation->Leukemogenesis

Caption: YTHDC1 signaling pathway in AML.
Experimental Workflow for Assessing Cross-Reactivity

The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a small molecule inhibitor.

Cross_Reactivity_Workflow Start Start: Candidate Inhibitor (this compound) Primary_Assay Primary Target Assay (e.g., FP for YTHDC1) Start->Primary_Assay Selectivity_Screen Broad Selectivity Screen (e.g., KINOMEscan) Primary_Assay->Selectivity_Screen Determine On-Target Potency Hit_Validation Hit Validation (Dose-Response Assays) Selectivity_Screen->Hit_Validation Identify Potential Off-Targets Cellular_Assays Cellular Target Engagement & Off-Target Validation Hit_Validation->Cellular_Assays Confirm Off-Target Activity Conclusion Conclusion: Selectivity Profile Cellular_Assays->Conclusion

Caption: Workflow for cross-reactivity assessment.

References

Independent Verification of YL-5092 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the YTHDC1 inhibitor YL-5092 with an alternative compound, supported by experimental data from publicly available research. It includes detailed methodologies for key experiments to facilitate independent verification and further investigation into the therapeutic potential of targeting the m6A reader protein YTHDC1 in acute myeloid leukemia (AML).

Product Performance Comparison

The following tables summarize the reported biochemical and cellular activities of this compound and a notable alternative YTHDC1 inhibitor, compound 40.

Disclaimer: The data presented for this compound and compound 40 are derived from separate publications. Direct comparison of absolute values should be approached with caution, as experimental conditions may have varied between studies.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueCell Line / SystemSource
IC50 7.4 nMBiochemical Assay[1]
Kd 29.6 nMBiochemical Assay[1]
Cellular IC50 0.28 - 2.87 µMVarious AML cell lines[1]

Table 2: Biochemical and Cellular Activity of Compound 40

ParameterValueCell Line / SystemSource
Kd 49 nMIsothermal Titration Calorimetry (ITC)[2][3]
Biochemical IC50 0.35 µMHomogeneous Time-Resolved Fluorescence (HTRF)[2][3]
GI50 (THP-1) 3.2 µMTHP-1 AML cell line[2][3]
GI50 (MOLM-13) 5.6 µMMOLM-13 AML cell line[2][3]
GI50 (NOMO-1) 8.2 µMNOMO-1 AML cell line[2][3]

YTHDC1 Signaling Pathway in AML

The diagram below illustrates the proposed mechanism of action for YTHDC1 inhibitors like this compound in the context of acute myeloid leukemia. YTHDC1 is a nuclear "reader" of N6-methyladenosine (m6A), an epigenetic modification on mRNA. In AML, YTHDC1 binds to m6A-modified transcripts of key oncogenes such as MYC and MCM4, promoting their stability and translation.[4][5] This leads to increased proliferation and survival of leukemia cells. This compound and other inhibitors block the binding of YTHDC1 to these m6A-modified mRNAs, thereby reducing the expression of oncoproteins and suppressing the malignant phenotype.[6][7]

YTHDC1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified oncogenic mRNA (e.g., MYC, MCM4) Complex YTHDC1-m6A mRNA Complex m6A_mRNA->Complex YTHDC1 YTHDC1 YTHDC1->Complex Binds YL5092 This compound YL5092->YTHDC1 Inhibits mRNA_export mRNA Complex->mRNA_export Promotes mRNA Stability & Nuclear Export Ribosome Ribosome mRNA_export->Ribosome Translation Oncoproteins Oncoproteins (e.g., MYC, MCM4) Ribosome->Oncoproteins Leukemogenesis Leukemia Cell Proliferation & Survival Oncoproteins->Leukemogenesis

YTHDC1 signaling pathway in AML and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Verification

The following diagram outlines a general workflow for the independent verification of a YTHDC1 inhibitor's activity, from initial biochemical assays to cellular and in vivo validation.

Experimental_Workflow start Start: YTHDC1 Inhibitor (e.g., this compound) biochem_assay Biochemical Assays (HTRF, ITC, TSA) start->biochem_assay cell_viability Cell Viability/Proliferation Assay (MTT) biochem_assay->cell_viability Determine IC50/Kd target_engagement Target Engagement & Downstream Effects (Western Blot for MYC, MCM4) cell_viability->target_engagement Determine GI50 functional_assay Functional Cellular Assay (Colony Formation Assay) target_engagement->functional_assay Confirm Mechanism in_vivo In Vivo Studies (AML Xenograft Model) functional_assay->in_vivo Assess Functional Impact end Conclusion: Verified Activity in_vivo->end Validate Therapeutic Potential

General experimental workflow for verifying YTHDC1 inhibitor activity.

Experimental Protocols

YTHDC1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the binding of an inhibitor to the YTHDC1 protein.

  • Materials:

    • GST-tagged YTHDC1 protein

    • Biotinylated m6A-containing RNA probe

    • HTRF donor (e.g., anti-GST-Europium cryptate)

    • HTRF acceptor (e.g., Streptavidin-XL665)

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.0)

    • Test compounds (e.g., this compound) and DMSO (vehicle control)

    • 384-well low-volume microplates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, GST-YTHDC1, and the biotinylated m6A-RNA probe to the assay buffer.

    • Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium.

    • Add the HTRF donor and acceptor reagents to the wells.

    • Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the compound concentration to determine the IC50.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of AML cells, which is an indicator of cell viability.

  • Materials:

    • AML cell lines (e.g., MOLM-13, THP-1)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Seed AML cells in a 96-well plate at a predetermined density (e.g., 5 x 103 cells/well) and allow them to attach or stabilize overnight.

    • Treat the cells with various concentrations of the YTHDC1 inhibitor (and a vehicle control) for a specified duration (e.g., 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Colony Formation Assay

This assay evaluates the ability of a single cancer cell to grow into a colony, assessing the long-term effect of the inhibitor on cell proliferation and self-renewal.

  • Materials:

    • AML cell lines or primary patient samples

    • Semi-solid medium (e.g., MethoCult™)

    • Complete culture medium with appropriate cytokines

    • YTHDC1 inhibitor

    • 6-well or 35 mm culture dishes

  • Procedure:

    • Treat AML cells with the YTHDC1 inhibitor at various concentrations for a specified period.

    • Harvest the cells and resuspend them in complete culture medium.

    • Mix the cell suspension with the semi-solid medium at a low density (e.g., 500-1000 cells/mL).

    • Plate the cell-methocult mixture into culture dishes.

    • Incubate the plates at 37°C in a humidified incubator for 10-14 days.

    • Count the number of colonies (typically defined as clusters of >50 cells) in each dish under a microscope.

    • Compare the number of colonies in the inhibitor-treated groups to the vehicle control to assess the inhibition of colony-forming ability.

Western Blotting for Downstream Target Expression

This technique is used to detect and quantify the protein levels of YTHDC1 downstream targets, such as MYC and MCM4, following inhibitor treatment.

  • Materials:

    • AML cells

    • YTHDC1 inhibitor

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-MYC, anti-MCM4, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system (e.g., chemiluminescence detector)

  • Procedure:

    • Treat AML cells with the YTHDC1 inhibitor for a specified time.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Denature the protein samples and separate them by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control to determine the relative change in protein expression.

References

YL-5092: A Comparative Guide to its Selectivity for YTHDC1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor YL-5092, focusing on its selectivity for the N6-methyladenosine (m⁶A) reader protein YTHDC1 over other members of the YTH domain family. The information presented is compiled from published experimental data to assist researchers in evaluating this compound as a chemical tool for studying the role of YTHDC1 in various biological processes, particularly in the context of diseases like acute myeloid leukemia (AML).[1][2]

Overview of this compound

This compound is a potent and selective, first-in-class small molecule inhibitor of YTHDC1.[2][3] It has been identified as a valuable tool for investigating the functions of YTHDC1, which is the sole nuclear-localized m⁶A reader and plays crucial roles in RNA splicing, nuclear export, and the stabilization of oncogenic transcripts like MYC.[4][5][6] Its therapeutic potential is being explored, particularly for MYC-driven cancers such as AML.[1][5][7]

Quantitative Selectivity Profile

The efficacy of a chemical probe is largely defined by its selectivity for the intended target over closely related proteins. This compound and its analogues have been rigorously tested against other human YTH domain-containing proteins, including the cytoplasmic readers YTHDF1, YTHDF2, YTHDF3, and YTHDC2. The data consistently demonstrates a high degree of selectivity for YTHDC1.

Below is a summary of the quantitative data from biochemical assays.

Target ProteinIC₅₀ (this compound/Analogue)K_d (this compound)Fold Selectivity vs. YTHDC1 (IC₅₀)Cellular LocalizationPrimary Function
YTHDC1 7.4 nM [8] / ~450 nM 29.6 nM [8]- NucleusmRNA Splicing & Export[4][6]
YTHDF189 µMNot Reported~200-foldCytoplasmTranslation Promotion[4][6]
YTHDF260 µMNot Reported~133-foldCytoplasmmRNA Decay[4][6]
YTHDF383 µMNot Reported~184-foldCytoplasmTranslation & Decay[6]
YTHDC2Not ReportedNot ReportedSelective**CytoplasmmRNA Stability & Translation[4]

*Data for IC₅₀ values against YTHDF1-3 is for compound 40, a close analogue of this compound from the same chemical series.[9] **Selectivity against YTHDC2 has been confirmed through Thermal Shift Assays, though specific IC₅₀ values are not provided in the cited literature.[9][10]

Experimental Protocols

The selectivity of this compound and its analogues was primarily determined using two key biochemical assays: Homogeneous Time-Resolved Fluorescence (HTRF) and Thermal Shift Assays (TSA).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to measure the binding affinity (IC₅₀) of an inhibitor to its target protein.

  • Protein & Probe Preparation : Recombinant GST-tagged YTH domain proteins (YTHDC1, YTHDF1, YTHDF2, YTHDF3) are purified. A biotinylated RNA probe containing an m⁶A modification is synthesized.

  • Reaction Assembly : The assay is assembled in a microplate. Each well contains the specific GST-YTH protein, the biotinylated m⁶A-RNA probe, a Europium cryptate-labeled anti-GST antibody (donor), and an XL665-labeled streptavidin (acceptor).

  • Inhibitor Addition : A dose-response curve is generated by adding varying concentrations of the test compound (e.g., this compound) to the wells. A control with no inhibitor (100% activity) is included.

  • Incubation : The plate is incubated to allow the binding reaction to reach equilibrium.

  • Signal Detection : When the YTH protein binds to the RNA probe, the donor and acceptor fluorophores are brought into close proximity, generating a FRET signal. The plate is read on an HTRF-compatible reader.

  • Data Analysis : The inhibitor displaces the RNA probe, leading to a decrease in the HTRF signal. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Thermal Shift Assay (TSA)

TSA is used to confirm direct binding of a compound to a target protein and assess selectivity. The principle is that ligand binding stabilizes a protein, increasing its melting temperature (T_m).

  • Protein Preparation : Purified YTH domain proteins (YTHDC1, YTHDF1, YTHDF2, YTHDF3, YTHDC2) are prepared in a suitable buffer.[9]

  • Compound Addition : The protein is incubated with either the test compound (e.g., this compound) or a DMSO vehicle control.

  • Fluorescent Dye : A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is added to the mixture.

  • Thermal Denaturation : The samples are heated in a real-time PCR machine over a temperature gradient.

  • Fluorescence Monitoring : As the protein unfolds with increasing temperature, the dye binds and fluoresces. The fluorescence intensity is measured at each temperature increment.

  • Data Analysis : The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. A significant increase in T_m in the presence of the compound indicates direct binding and stabilization. Selectivity is determined by comparing the T_m shift for the primary target (YTHDC1) with that of other YTH proteins.

Visualized Data and Pathways

This compound Selectivity Profile

G cluster_inhibitor Inhibitor cluster_targets YTH Domain Proteins YL5092 This compound YTHDC1 YTHDC1 (IC50 = 7.4 nM) YL5092->YTHDC1 High Potency Binding YTHDF1 YTHDF1 (IC50 = 89 µM) YL5092->YTHDF1 ~200-fold weaker YTHDF2 YTHDF2 (IC50 = 60 µM) YL5092->YTHDF2 ~133-fold weaker YTHDF3 YTHDF3 (IC50 = 83 µM) YL5092->YTHDF3 ~184-fold weaker YTHDC2 YTHDC2 YL5092->YTHDC2 Weak/ No Binding

Caption: Potency and selectivity of this compound for YTHDC1 over other YTH proteins.

Experimental Workflow for Determining Inhibitor Selectivity

G cluster_0 Biochemical Assays cluster_1 Data Analysis cluster_2 Result start Purified YTH Proteins (DC1, DF1, DF2, DF3, DC2) htrf HTRF Assay (IC50 Determination) start->htrf tsa Thermal Shift Assay (Binding Confirmation) start->tsa compare Compare IC50 and ΔTm Values Across YTH Family htrf->compare tsa->compare end Determine Selectivity Profile compare->end

Caption: Workflow for assessing the selectivity of YTH domain inhibitors.

Simplified Roles of YTH Proteins in mRNA Fate

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm premRNA pre-m6A-mRNA YTHDC1 YTHDC1 premRNA->YTHDC1 binds splicing Splicing YTHDC1->splicing export Nuclear Export YTHDC1->export mRNA m6A-mRNA splicing->mRNA processed export->mRNA YTHDF1 YTHDF1 mRNA->YTHDF1 binds YTHDF2 YTHDF2 mRNA->YTHDF2 binds translation Translation YTHDF1->translation decay mRNA Decay YTHDF2->decay

Caption: Distinct roles of nuclear YTHDC1 and cytoplasmic YTHDF proteins.

References

YL-5092 in Combination with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Novel YTHDC1 Inhibitor, YL-5092, Shows Potent Synergy with BCL-2 Inhibition in Preclinical Acute Myeloid Leukemia (AML) Models

This guide provides a comprehensive overview of the preclinical data on this compound, a selective inhibitor of the m6A reader YTHDC1, particularly focusing on its synergistic effects when combined with other chemotherapy agents. The information presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting RNA methylation in oncology.

Introduction to this compound

This compound is a first-in-class, potent, and selective small molecule inhibitor of the YT521-B homology (YTH) domain-containing protein 1 (YTHDC1). YTHDC1 is a nuclear reader of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). By recognizing and binding to m6A-modified transcripts, YTHDC1 plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, and stability. In certain cancers, such as Acute Myeloid Leukemia (AML), dysregulation of YTHDC1 has been implicated in the stabilization of oncogenic transcripts, including those for MYC and BCL2, thereby promoting cancer cell proliferation and survival.[1][2]

As a monotherapy, this compound has demonstrated significant preclinical activity in AML models. It has been shown to suppress cancer cell proliferation, induce cell cycle arrest at the G0/G1 phase, and trigger apoptosis.[1] Mechanistically, this compound disrupts the binding of YTHDC1 to m6A-modified mRNAs, leading to the destabilization of key oncogenic transcripts.

This compound in Combination Therapy: A Focus on Synergy with Venetoclax (B612062)

Recent preclinical studies have highlighted the strong synergistic potential of combining YTHDC1 inhibition with venetoclax, a selective BCL-2 inhibitor. This combination has shown promise in overcoming resistance and enhancing therapeutic efficacy in AML.

An important study demonstrated that the combination of a YTHDC1 inhibitor and venetoclax resulted in strong synergistic anti-leukemic activity across a panel of AML cell lines.[2] Notably, this synergy was observed in both venetoclax-sensitive and venetoclax-resistant cell lines, suggesting a potential strategy to overcome acquired resistance to BCL-2 inhibition.[2] Furthermore, this synergistic activity was also confirmed in in vivo models of AML, where the combination of sub-efficacious doses of a YTHDC1 inhibitor and venetoclax led to tumor regression.[2]

Mechanistic Rationale for Synergy

The synergistic effect of combining a YTHDC1 inhibitor with venetoclax is thought to stem from their complementary mechanisms of action targeting key survival pathways in AML.

  • YTHDC1 Inhibition: By inhibiting YTHDC1, this compound disrupts the stability of multiple oncogenic mRNAs, including those of the anti-apoptotic proteins BCL2 and MCL1, as well as the transcription factor MYC.[2] The downregulation of these key survival proteins primes the cancer cells for apoptosis.

  • BCL-2 Inhibition: Venetoclax directly binds to and inhibits BCL-2, a central regulator of the intrinsic apoptotic pathway. This releases pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and apoptosis.

By simultaneously targeting the expression of multiple anti-apoptotic proteins (via YTHDC1 inhibition) and directly inhibiting a key anti-apoptotic protein (BCL-2), the combination therapy creates a multi-pronged attack on the cancer cells' survival machinery, leading to a more profound and durable apoptotic response.

Quantitative Data Summary

While the full, peer-reviewed quantitative data from the pivotal combination studies are pending publication, the following table summarizes the key findings from available abstracts and preclinical data for this compound and related YTHDC1 inhibitors.

ParameterThis compound (Monotherapy)YTHDC1 Inhibitor + Venetoclax (Combination)
In Vitro Activity
Cell LinesAML Cell LinesVenetoclax-sensitive and -resistant AML cell lines
EffectSuppression of proliferation, G0/G1 arrest, apoptosisStrong synergistic cytotoxicity
In Vivo Activity
ModelMouse xenograft models of AMLMouse xenograft models of AML
EffectDose-dependent tumor growth inhibitionTumor regression with sub-efficacious doses
Mechanism of Action
Key TargetsYTHDC1, MYC mRNAYTHDC1, BCL2, MCL1, MYC

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following are generalized methodologies based on standard practices in the field for the key experiments cited.

Cell Viability and Synergy Assays
  • Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11 for venetoclax sensitivity; HL-60 for resistance) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a dose matrix of the YTHDC1 inhibitor (e.g., this compound) and venetoclax for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.

  • Synergy Analysis: The synergy between the two agents is quantified using a synergy scoring model, such as the Bliss independence or Loewe additivity model, calculated with appropriate software (e.g., SynergyFinder). A synergy score greater than a predefined threshold (e.g., >10) indicates a synergistic interaction.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are inoculated with human AML cells (e.g., MOLM-13) to establish tumors.

  • Drug Administration: Once tumors are established, mice are randomized into treatment groups: vehicle control, YTHDC1 inhibitor alone, venetoclax alone, and the combination of both agents. Drugs are administered at predetermined doses and schedules (e.g., oral gavage daily).

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effects.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m6A-modified oncogenic mRNA (e.g., MYC, BCL2, MCL1) Export Nuclear Export & Stability m6A_mRNA->Export YTHDC1 YTHDC1 YTHDC1->m6A_mRNA binds to YL5092 This compound YL5092->YTHDC1 inhibits Translation Translation Export->Translation Oncogenic_Proteins Oncogenic Proteins (MYC, BCL2, MCL1) Translation->Oncogenic_Proteins BCL2 BCL-2 Oncogenic_Proteins->BCL2 Apoptosis Apoptosis Oncogenic_Proteins->Apoptosis inhibits BCL2->Apoptosis inhibits Venetoclax Venetoclax Venetoclax->BCL2 inhibits

Caption: Mechanism of synergy between this compound and Venetoclax.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Study A1 AML Cell Culture (Ven-sensitive & Ven-resistant) A2 Dose-Matrix Treatment (this compound + Venetoclax) A1->A2 A3 Cell Viability Assay (72h) A2->A3 A4 Synergy Score Calculation A3->A4 B1 Establish AML Xenograft Model in Mice B2 Randomize into Treatment Groups (Vehicle, this compound, Venetoclax, Combination) B1->B2 B3 Daily Drug Administration B2->B3 B4 Monitor Tumor Volume & Body Weight B3->B4 B5 Statistical Analysis of Tumor Growth Inhibition B4->B5

Caption: Workflow for preclinical evaluation of this compound and Venetoclax.

Conclusion and Future Directions

The preclinical data strongly suggest that combining the YTHDC1 inhibitor this compound with the BCL-2 inhibitor venetoclax represents a promising therapeutic strategy for AML. This combination has the potential to enhance efficacy and overcome resistance to existing therapies. Further research is warranted to fully elucidate the molecular mechanisms of this synergy and to translate these preclinical findings into clinical settings. The development of this compound and similar compounds opens up a new avenue for therapeutic intervention by targeting the epitranscriptome in cancer.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for YL-5092

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential logistical and safety information for the proper disposal of YL-5092, a selective YT521-B homology (YTH) domain-containing protein 1 (YTHDC1) inhibitor.

The primary directive for the disposal of this compound is to entrust it to a licensed professional waste disposal service. This ensures compliance with regulatory standards and minimizes environmental impact.

Disposal Protocol

Adherence to the following step-by-step procedure is critical for the safe disposal of this compound and its containers:

  • Segregation and Labeling:

    • Isolate waste this compound, whether in solid form or in solution, from other laboratory waste streams.

    • Clearly label the waste container with the chemical name ("this compound") and any relevant hazard symbols.

  • Container Integrity:

    • Ensure the waste container is chemically resistant, securely sealed, and free from leaks or external contamination.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.

  • Documentation:

    • Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal company.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₂₂H₁₄F₃N₃O₂S
Molecular Weight 441.43 g/mol
CAS Number 3056857-07-6
Solubility in DMSO 100 mg/mL (226.54 mM) (requires ultrasonic)

Emergency Procedures for Accidental Release

In the event of a spill or accidental release of this compound, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

Personal Precautions:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Avoid breathing vapors, mist, dust, or gas.[1]

  • Use full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Containment and Cleanup:

  • Prevent Further Spillage: Take measures to stop the leak or spill if it is safe to do so.

  • Environmental Protection: Prevent the product from entering drains or water courses.[1]

  • Absorb Spills: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Decontaminate Surfaces: Scrub affected surfaces and equipment with alcohol.[1]

  • Collect Waste: Collect all contaminated materials, including the absorbent, into a suitable, labeled container for disposal according to the procedures outlined above.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_disposal Disposal cluster_documentation Documentation A Segregate this compound Waste B Label Waste Container A->B C Ensure Container Integrity B->C D Contact Licensed Disposal Service C->D Ready for Disposal E Provide Safety Data Sheet D->E F Arrange for Pickup E->F G Record Disposal Details F->G Complete

References

Safeguarding Your Research: Essential Safety and Handling Protocols for YL-5092

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with novel and potent compounds like YL-5092. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices. As this compound is a selective inhibitor of YT521-B homology (YTH) domain-containing protein 1 (YTHDC1) with potential applications in cancer research, understanding its safe handling is critical.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for handling potent, non-radiolabeled research compounds to provide a robust framework for your safety protocols. A thorough risk assessment should always be conducted before commencing any work.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling and is dictated by the specific laboratory procedure and the physical form of the compound. The following table summarizes the recommended PPE for different activities involving this compound.

ActivityRecommended Personal Protective EquipmentRationale
Weighing and Dispensing (Powder Form) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (required even with a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory protection and multiple layers of skin protection are essential to prevent exposure.
Solution Preparation and Handling - Certified chemical fume hood.- Standard lab coat.- Chemical splash goggles or safety glasses with side shields.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.

Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE should be disposed of immediately as hazardous waste.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiments.

  • Preparation is Key:

    • Consult All Available Information: Before handling, review any supplier-provided information and this guide.

    • Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

    • Assemble Materials: Ensure all necessary equipment, including a spill kit, is readily accessible within the designated area.

  • Handling the Compound:

    • Weighing: If working with the powdered form, carefully weigh the required amount on a tared weigh paper or in a disposable container within the fume hood.

    • Dissolving: To prepare a solution, add the solvent to the vessel containing the pre-weighed this compound. Avoid adding the powder to the solvent to minimize aerosolization. MedChemExpress suggests that this compound can be dissolved in DMSO.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol).

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat (turning it inside out), and then eye protection. Wash hands thoroughly after removing all PPE.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of this compound and all contaminated materials is crucial to protect personnel and the environment. All waste generated from handling this compound should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused this compound (Solid or Solution) - Collect in a clearly labeled, sealed, and chemically compatible waste container.- The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard information.- Dispose of through your institution's certified hazardous waste management program.
Contaminated Labware (e.g., vials, pipette tips, weigh papers) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.
Contaminated PPE (e.g., gloves, lab coat, sleeves) - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as "Hazardous Waste."

Under no circumstances should this compound or any contaminated materials be disposed of in the regular trash or down the drain.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow for safely handling this compound from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Information (SDS, Internal Guidelines) B Prepare Work Area (Fume Hood, Spill Kit) A->B C Don Appropriate PPE (Based on Risk Assessment) B->C D Perform Experiment (Weighing, Dissolving) C->D Proceed E Decontaminate Work Area and Equipment D->E Experiment Complete F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G H Segregate and Label All Hazardous Waste G->H Final Step I Store Waste in Sealed Secondary Containment H->I J Dispose via Certified Hazardous Waste Vendor I->J

Safe handling workflow for this compound.

By adhering to these rigorous safety protocols, you can confidently advance your research with this compound while prioritizing the well-being of your laboratory personnel and the environment.

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